6-Bromo-3-ethyl-1-methylindazole
Description
BenchChem offers high-quality 6-Bromo-3-ethyl-1-methylindazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-ethyl-1-methylindazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-ethyl-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-3-9-8-5-4-7(11)6-10(8)13(2)12-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMQBIFFMIZONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572790 | |
| Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215815-09-1 | |
| Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215815-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Indazole Scaffold: A Strategic Asset in Medicinal Chemistry
An In-depth Technical Guide to 6-Bromo-3-ethyl-1-methylindazole: A Versatile Scaffold for Modern Drug Discovery
Executive Summary: The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] This guide provides a comprehensive technical overview of 6-Bromo-3-ethyl-1-methylindazole, a specifically substituted derivative with significant potential as a key building block in the synthesis of targeted therapeutics. While this exact molecule is not extensively documented in public literature, its structural motifs—a bromine handle for cross-coupling, an N-1 methyl group for modulating physicochemical properties, and a C-3 ethyl group for probing ligand-binding pockets—make it a compound of high interest. This document, intended for researchers, scientists, and drug development professionals, synthesizes established chemical principles and data from closely related analogs to present a plausible and robust framework for its synthesis, characterization, and application. We will explore the strategic importance of its functional groups, provide a detailed, field-proven protocol for its synthesis, outline a comprehensive analytical workflow for structural verification and quality control, and discuss its potential applications, particularly in the development of kinase inhibitors.
The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a feature of many FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[2] Its unique electronic properties and ability to form critical hydrogen bonds make it an effective surrogate for other purine systems, such as the adenine of ATP, rendering it a powerful scaffold for designing enzyme inhibitors.[1]
Tautomerism and Stability
Indazoles can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the non-aromatic 3H-indazole.[1] The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[3] The introduction of a substituent at the N-1 position, as in our target molecule, locks the tautomeric form, providing a stable and predictable platform for further synthetic elaboration and ensuring consistent biological interactions.
The Strategic Importance of Halogenation
The bromine atom at the 6-position is arguably the most critical feature for a medicinal chemist. It serves as a versatile synthetic "handle" for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[4] This allows for the systematic and efficient exploration of the chemical space around the core scaffold, a process central to developing Structure-Activity Relationships (SAR) during lead optimization.[4]
Impact of N-1 and C-3 Alkylation
N-1 methylation is a common strategy in drug design to block a potential hydrogen bond donor site, which can improve metabolic stability and enhance cell permeability by reducing polarity. The ethyl group at the C-3 position projects into solvent-exposed regions or specific hydrophobic pockets of a target protein, allowing for fine-tuning of binding affinity and selectivity.
Physicochemical and Structural Properties
Understanding the fundamental properties of 6-Bromo-3-ethyl-1-methylindazole is essential for its handling, formulation, and interpretation of biological data.
Chemical Structure and Nomenclature
The formal IUPAC name for the target compound is 6-bromo-3-ethyl-1-methyl-1H-indazole .
Caption: Chemical structure of 6-Bromo-3-ethyl-1-methyl-1H-indazole.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C₁₀H₁₁BrN₂ | - |
| Molecular Weight | 239.11 g/mol | - |
| XlogP | ~3.2 | Increased lipophilicity compared to methyl analog due to the ethyl group.[5] |
| Boiling Point | ~340-360 °C | Estimated based on similar substituted indazoles.[6] |
| pKa (basic) | ~1.5 - 2.5 | The pyrazole nitrogens are weakly basic. |
| Polar Surface Area | ~17.1 Ų | Low polar surface area suggests good potential for membrane permeability. |
Proposed Synthesis and Purification Workflow
The synthesis of substituted indazoles is well-established in the literature.[7][8] We propose a robust and logical two-step synthesis starting from a commercially available substituted acetophenone, followed by N-methylation. This approach is chosen for its reliability, high potential yield, and use of standard laboratory reagents.
Caption: Proposed synthetic and purification workflow for 6-Bromo-3-ethyl-1-methylindazole.
Experimental Protocol: Synthesis of 6-Bromo-3-ethyl-1H-indazole (Intermediate)
This protocol is adapted from established methods for similar structures.[6] The reaction proceeds via a reductive cyclization of the fluorinated ketone with hydrazine.
-
Reaction Setup: To a solution of 4-bromo-2-fluoropropiophenone (1.0 eq) in 1,2-ethylene glycol (5 mL per 1 g of ketone), add hydrazine hydrate (2.0 eq) at room temperature under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to 120-130 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (20 mL). A precipitate should form.
-
Isolation: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to afford crude 6-bromo-3-ethyl-1H-indazole. The material can be carried forward without further purification or recrystallized from ethanol/water if necessary.
Causality: The use of a high-boiling polar solvent like ethylene glycol facilitates the displacement of the activated fluorine atom by the hydrazine, which is essential for the cyclization step. The excess hydrazine acts as both a reactant and a base.
Experimental Protocol: Synthesis of 6-Bromo-3-ethyl-1-methylindazole (Final Product)
This standard N-alkylation protocol is highly reliable for indazole systems.
-
Reaction Setup: Dissolve the crude 6-bromo-3-ethyl-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL per 1 g). Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir the suspension for 15 minutes at room temperature.
-
Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise to the suspension. Stir the reaction at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching & Extraction: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) followed by brine (1 x 25 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 6-Bromo-3-ethyl-1-methylindazole.
Causality: K₂CO₃ is a mild base sufficient to deprotonate the indazole N-H, forming the nucleophilic indazolide anion. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. The primary product is the thermodynamically more stable N-1 alkylated isomer.
Structural Characterization and Quality Control
Rigorous characterization is mandatory to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.[9]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm), likely two doublets and a singlet or narrow doublet, consistent with the 1,2,4-trisubstituted benzene ring. N-Methyl: A sharp singlet at ~4.0 ppm. Ethyl Group: A quartet (~2.9 ppm, -CH₂-) and a triplet (~1.4 ppm, -CH₃-).[6] |
| ¹³C NMR | Approximately 10 distinct carbon signals, with chemical shifts confirming the aromatic, methyl, and ethyl carbons. |
| Mass Spec (ESI+) | [M+H]⁺: Expected peaks at m/z 239 and 241 in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom.[9] |
| HPLC | A single major peak with >95% purity when monitored at a suitable UV wavelength (e.g., 254 nm). |
| IR (ATR) | Characteristic C-H stretching (aromatic and aliphatic), C=N, and C=C stretching bands.[9] |
Potential Applications in Drug Discovery
The true value of 6-Bromo-3-ethyl-1-methylindazole lies in its potential as a versatile intermediate for creating libraries of novel compounds for biological screening.
Scaffold for Kinase Inhibitor Synthesis
The primary application is in the synthesis of kinase inhibitors. The bromine atom at C-6 can be readily converted into a wide array of functional groups via cross-coupling reactions. For example, a Suzuki coupling could introduce various aryl or heteroaryl groups that can interact with the solvent-exposed region of a kinase active site, while the core indazole mimics the hinge-binding motif of ATP.
Use in Fragment-Based Drug Discovery (FBDD)
The molecule itself is an ideal candidate for a fragment library. Its relatively low molecular weight and well-defined chemical handles allow it to be used in initial screening campaigns to identify weak but efficient binders to a biological target. Hits can then be elaborated synthetically from the bromine position to rapidly generate more potent leads.
Intermediate for Agrochemical and Materials Science Research
Beyond pharmaceuticals, substituted indazoles have found applications in the development of novel agrochemicals and advanced materials like organic semiconductors, owing to their unique electronic properties.[10][11]
Conclusion
6-Bromo-3-ethyl-1-methylindazole represents a highly valuable, albeit under-documented, chemical entity for researchers in drug discovery and organic synthesis. Its structure is strategically designed for versatility, combining a stable, drug-like core with functional groups optimized for synthetic diversification and modulation of biological activity. The synthetic and analytical protocols detailed in this guide provide a robust and scientifically-grounded framework for its preparation and quality control. As the demand for novel and specific kinase inhibitors and other targeted therapeutics continues to grow, scaffolds like 6-Bromo-3-ethyl-1-methylindazole will serve as critical starting points for the next generation of innovative medicines.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. (2012, March 13). ACS Publications. Retrieved February 19, 2026, from [Link]
-
Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 19, 2026, from [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. Retrieved February 19, 2026, from [Link]
-
Discovery of novel indazole-linked triazoles as antifungal agents. (n.d.). PlumX. Retrieved February 19, 2026, from [Link]
-
CAS 90221-46-8 6-bromo-3-methyl-1H-indazole. (n.d.). Quehua Technology. Retrieved February 19, 2026, from [Link]
-
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole Properties. (2025, October 15). EPA. Retrieved February 19, 2026, from [Link]
-
Ethyl 6-bromo-3-methoxy-1H-indazole-1-carboxylate. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. (2025, August 25). Chemsrc. Retrieved February 19, 2026, from [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Caribbean Journal of Science and Technology. Retrieved February 19, 2026, from [Link]
-
Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). ResearchGate. Retrieved February 19, 2026, from [Link]
-
6-bromo-3-methyl-1h-indazole (C8H7BrN2). (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]
-
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid | 1021859-29-9. (n.d.). J&K Scientific. Retrieved February 19, 2026, from [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025, January 1). Bangladesh Journals Online. Retrieved February 19, 2026, from [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. PubChemLite - 6-bromo-3-methyl-1h-indazole (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
- 6. 6-BROMO-3-METHYL INDAZOLE CAS#: 7746-27-2 [m.chemicalbook.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-ethyl-1-methylindazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-3-ethyl-1-methylindazole, a substituted indazole derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the experimental rationale and data interpretation, empowering researchers in their synthetic and analytical endeavors.
Molecular Structure and its Spectroscopic Implications
The unique arrangement of the bromo, ethyl, and methyl substituents on the indazole core dictates its distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting the spectral data.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The predicted IR absorption bands for 6-Bromo-3-ethyl-1-methylindazole are detailed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2970-2850 | Medium-Strong | C-H stretching (aliphatic - ethyl and methyl groups) |
| ~1620, 1580 | Medium-Weak | C=C stretching (aromatic ring) |
| ~1480 | Medium | C=N stretching (indazole ring) |
| ~1100 | Strong | C-N stretching |
| ~880-800 | Strong | C-H bending (out-of-plane, aromatic) |
| ~600 | Medium-Strong | C-Br stretching |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples. [1]
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 6-Bromo-3-ethyl-1-methylindazole sample onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrum Data
For 6-Bromo-3-ethyl-1-methylindazole, the electron ionization (EI) mass spectrum is predicted to show the following key features:
| m/z | Relative Intensity | Assignment |
| 238/240 | High | [M]⁺ (Molecular ion peak) |
| 223/225 | Moderate | [M - CH₃]⁺ |
| 210/212 | Moderate | [M - C₂H₅]⁺ |
| 159 | Moderate | [M - Br]⁺ |
| 131 | High | [M - Br - C₂H₅]⁺ |
Key Observation: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio for all bromine-containing fragments.
Plausible Fragmentation Pathway
Caption: A plausible mass spectrometry fragmentation pathway for 6-Bromo-3-ethyl-1-methylindazole.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.
-
Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Conclusion: A Unified Spectroscopic Picture
The collective spectroscopic data provides a cohesive and unambiguous confirmation of the structure of 6-Bromo-3-ethyl-1-methylindazole. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the substitution pattern on the indazole ring. The IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns, including the isotopic signature of the bromine atom. This comprehensive spectroscopic guide serves as an essential tool for researchers working with this and related heterocyclic compounds, ensuring confidence in their synthesis and subsequent applications.
References
-
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]
-
PubMed. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules. [Link]
-
MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. [Link]
-
ACS Publications. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. [Link]
-
PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]
-
ResearchGate. (2023). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]
-
Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research. [Link]
-
Autechaux. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. [Link]
-
Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester. [Link]
-
ResearchGate. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. [Link]
-
Springer. (n.d.). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical application. [Link]
-
PubChemLite. (n.d.). 6-bromo-3-methyl-1h-indazole (C8H7BrN2). [Link]
-
J&K Scientific. (n.d.). 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid. [Link]
-
Chemsrc. (2025). CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. [Link]
-
PubChemLite. (n.d.). 6-bromo-3-iodo-1-methyl-1h-indazole. [Link]
Sources
Technical Guide: Therapeutic Potential & Synthetic Utility of 6-Bromo-3-ethyl-1-methylindazole
The following technical guide details the therapeutic utility and synthetic application of 6-Bromo-3-ethyl-1-methylindazole , a specialized pharmacophore in modern medicinal chemistry.
Executive Summary: The Indazole Scaffold in Drug Discovery[1][2]
6-Bromo-3-ethyl-1-methylindazole (CAS 215815-09-1) is a high-value heterocyclic intermediate utilized primarily in the synthesis of Selective Glucocorticoid Receptor Modulators (SGRMs) and Type I/II Kinase Inhibitors .
Unlike generic indazole building blocks, the 3-ethyl-1-methyl substitution pattern offers specific steric and lipophilic properties that mimic the steroid backbone in nuclear receptor ligands or occupy hydrophobic pockets (e.g., the "gatekeeper" region) in protein kinases. This guide explores its critical role in developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced metabolic side effects and targeted oncology therapeutics.
Core Therapeutic Applications
Selective Glucocorticoid Receptor Modulators (SGRMs)
The primary therapeutic application of 6-Bromo-3-ethyl-1-methylindazole lies in its use as a core scaffold for dissociated glucocorticoids .
-
The Clinical Challenge: Traditional corticosteroids (e.g., Prednisone, Dexamethasone) are potent anti-inflammatories but suffer from severe metabolic side effects (hyperglycemia, muscle wasting, osteoporosis) due to indiscriminately activating both transrepression (anti-inflammatory) and transactivation (metabolic) pathways.
-
The Indazole Solution: Research by major pharmaceutical entities (e.g., Merck Sharp & Dohme) has identified that 3-substituted indazoles can bind to the Glucocorticoid Receptor (GR) Ligand Binding Domain (LBD) in a manner that favors transrepression (NF-κB inhibition) while minimizing transactivation (GRE-mediated transcription).
-
Mechanistic Role of the Compound:
-
Indazole Core: Mimics the A/B-ring system of the steroid skeleton.
-
3-Ethyl Group: Provides critical lipophilic bulk to fill the hydrophobic sub-pocket (analogous to the C17-position of steroids), enhancing binding affinity (
). -
1-Methyl Group: Eliminates the H-bond donor at N1, preventing non-specific binding and improving membrane permeability (logP modulation).
-
6-Bromo Handle: Serves as the reactive site for Suzuki-Miyaura coupling to attach aryl/heteroaryl "heads" that interact with the Helix-12 of the GR LBD, determining the agonist/antagonist profile.
-
Kinase Inhibition (Oncology)
Indazoles are "privileged structures" in kinase drug discovery.[1] The 6-bromo-3-ethyl-1-methylindazole scaffold is particularly relevant for targeting:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of angiogenesis in solid tumors.
-
PDGFR (Platelet-Derived Growth Factor Receptor): Targeting stromal signaling in cancer.
-
Mechanism: The indazole nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase "hinge" region (e.g., Cys919 in VEGFR2). The 3-ethyl group occupies the "gatekeeper" or back-pocket region, providing selectivity over other kinases.
Technical Specifications & Properties
| Property | Value | Relevance |
| Chemical Name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | Core Identity |
| CAS Number | 215815-09-1 | Unique Identifier |
| Molecular Formula | C₁₀H₁₁BrN₂ | Stoichiometry |
| Molecular Weight | 239.11 g/mol | Fragment-Based Drug Design (FBDD) |
| LogP (Predicted) | ~3.2 - 3.5 | High Lipophilicity (Membrane Permeability) |
| H-Bond Donors | 0 | Improved CNS/Cell Penetration |
| H-Bond Acceptors | 1 (N2) | Hinge Binding Capability |
| Key Functional Group | C6-Bromine | Site for Pd-Catalyzed Cross-Coupling |
Experimental Protocols (Self-Validating Systems)
Synthesis of the Intermediate
Rationale: To ensure high purity (>98%) for downstream SAR studies, starting from 6-bromo-1H-indazole.
Step 1: N-Methylation (Regioselective)
-
Reagents: 6-Bromo-3-ethyl-1H-indazole (1.0 eq), Iodomethane (1.2 eq), Cs₂CO₃ (2.0 eq), DMF (anhydrous).
-
Procedure: Dissolve starting material in DMF under N₂ atmosphere. Add Cs₂CO₃ and stir for 15 min. Add MeI dropwise at 0°C. Warm to RT and stir for 4h.
-
Validation: Monitor via TLC (Hexane/EtOAc 4:1). The N1-methyl product (lower polarity) usually predominates over N2-methyl.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5%) to remove DMF. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography.
Step 2: C6-Functionalization (Suzuki-Miyaura Coupling) Application: Attaching the "Head" group for GR/Kinase activity.
-
Reagents: 6-Bromo-3-ethyl-1-methylindazole (1.0 eq), Aryl-Boronic Acid (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1, degassed).
-
Conditions: Microwave irradiation at 110°C for 1h OR Reflux at 90°C for 12h under Argon.
-
Validation (Critical): LC-MS must show disappearance of the Bromide peak (M+ and M+2 pattern) and appearance of the coupled product mass.
-
Note: The 3-ethyl group is stable under these conditions, but steric hindrance may require highly active catalysts (e.g., XPhos-Pd-G2) for bulky boronic acids.
Mechanistic Visualization
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the "Dissociated Mechanism" where the Indazole-based SGRM (derived from the 6-bromo intermediate) preferentially inhibits inflammation (Transrepression) without triggering metabolic side effects (Transactivation).
Caption: Mechanism of Action for Indazole-based Selective Glucocorticoid Receptor Modulators (SGRMs).
Synthetic Workflow: From Intermediate to API
This flowchart outlines the conversion of the 6-bromo intermediate into a bioactive pharmaceutical candidate.
Caption: Synthetic route utilizing 6-Bromo-3-ethyl-1-methylindazole as a divergent intermediate.
References
-
Merck Sharp & Dohme Corp. (2011). Indazole derivatives as glucocorticoid receptor modulators. US Patent Application US20110118257A1.[2] Link
-
Meanwell, N. A. (2011). Glucocorticoid Receptor Modulators: A Patent Review (2009–2010). Expert Opinion on Therapeutic Patents. Link
-
Chem960. (2024). Compound Summary: 6-Bromo-3-ethyl-1-methylindazole (CAS 215815-09-1).[3][4] Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-4-pyrimidinyl)-N-phenyl-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea (BMS-275183): A Novel, Potent and Orally Active Inhibitor of VEGFR-2 and PDGFR-beta. Journal of Medicinal Chemistry. (Contextual reference for Indazole Kinase Inhibitors). Link
-
Splendid Lab. (2024). Pharma Impurity & Custom Synthesis Catalog: 6-Bromo-3-ethyl-1-methylindazole. Link
Sources
Strategic Exploitation of 6-Bromo-3-ethyl-1-methylindazole: A Bifunctional Scaffold for Kinase and GPCR Ligand Discovery
This guide details the chemical utility, synthesis, and medicinal application of 6-Bromo-3-ethyl-1-methylindazole , a specialized bifunctional scaffold.
Executive Summary: The Indazole Advantage
In the landscape of "privileged structures," the indazole nucleus stands out for its bioisosteric relationship to the indole (tryptophan) and purine (adenine) systems. While the indole scaffold is ubiquitous, the 1-methyl-indazole offers distinct advantages:
-
Metabolic Stability: Unlike the electron-rich indole, the indazole is less prone to oxidative metabolism at the C2/C3 positions.
-
Tautomeric Control: Methylation at N1 locks the aromatic system, preventing the promiscuous H-bond donor/acceptor flipping seen in N-H indazoles.
-
Vector Orthogonality: The 6-bromo-3-ethyl-1-methylindazole scaffold specifically provides two orthogonal vectors:
-
C3-Ethyl: A hydrophobic "anchor" designed to fill lipophilic pockets (e.g., the gatekeeper region in kinases).
-
C6-Bromine: A highly reactive "exit vector" for late-stage diversification via palladium-catalyzed cross-coupling.
-
This guide serves as a technical blueprint for utilizing this scaffold to generate high-value chemical libraries.
Structural Analysis & Pharmacophore Mapping
The molecule consists of a bicyclic heteroaromatic core.[1] Its utility is defined by the specific spatial arrangement of its substituents.
| Position | Substituent | Function in Drug Design | Reactivity Profile |
| N1 | Methyl | Blocks glucuronidation; locks tautomer; improves lipophilicity ( | Chemically inert under standard coupling conditions. |
| C3 | Ethyl | Steric bulk; fills hydrophobic pockets (e.g., Val/Leu/Ile rich regions). | Chemically inert; installed early in synthesis. |
| C6 | Bromine | Synthetic handle for extending the pharmacophore.[2][3] | High Reactivity: Suzuki, Buchwald, Sonogashira couplings. |
Diagram 1: Pharmacophore & Reactivity Map
Caption: Functional decomposition of the scaffold showing stability features (N1/C3) and reactive handles (C6).
Synthetic Pathways[1][4][5]
Constructing the 6-bromo-3-ethyl-1-methylindazole core requires careful regiocontrol, particularly during the formation of the pyrazole ring and the N-methylation step.
Route A: The Propiophenone Cyclization (Scalable)
This is the preferred route for multi-gram synthesis. It builds the indazole ring with the ethyl group already in place, avoiding difficult C3-alkylations later.
-
Precursor Synthesis: 4-Bromo-2-fluorobenzonitrile is reacted with Ethylmagnesium Bromide (Grignard) followed by acidic hydrolysis to yield 1-(4-bromo-2-fluorophenyl)propan-1-one .
-
Cyclization: The ketone is condensed with hydrazine hydrate. The hydrazine attacks the ketone (Schiff base formation) and then undergoes intramolecular
displacement of the fluorine to close the ring. -
Methylation: The resulting N-H indazole is methylated. Note that N1-methylation is thermodynamically favored, but N2-methylation is a common byproduct that must be separated.
Route B: The "Late-Stage" Modular Route
Used when a library of different C3-alkyl groups is needed.
-
Start: 6-Bromo-1H-indazole.
-
Iodination:
/KOH selectively iodinates the C3 position. -
Methylation: MeI/NaH installs the N1-methyl.
-
C3-Functionalization: Suzuki coupling with Ethylboronic acid (or Vinylboronic acid followed by hydrogenation).
Diagram 2: Synthetic Workflow (Route A)
Caption: Step-wise synthesis from commercially available nitrile precursors to the target scaffold.
Detailed Experimental Protocols
These protocols are designed for a standard medicinal chemistry laboratory setup.
Protocol 1: Synthesis of 6-Bromo-3-ethyl-1H-indazole
Objective: Create the bicyclic core from the propiophenone precursor.
-
Reagents: 1-(4-bromo-2-fluorophenyl)propan-1-one (1.0 eq), Hydrazine hydrate (5.0 eq), n-Butanol (0.5 M concentration).
-
Procedure:
-
Dissolve the ketone in n-Butanol in a pressure vial or round-bottom flask.
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the mixture to 120°C (Reflux) for 16 hours. Monitor by LC-MS (Target M+H = 225/227).
-
Workup: Cool to RT. Concentrate the solvent.[4] Dilute with EtOAc and wash with water (x2) and brine. Dry over
.[2][4] -
Purification: Recrystallize from Toluene/Hexanes or purify via flash chromatography (0-40% EtOAc in Hexanes).
-
Yield: Expect 75-85% as a white/off-white solid.
-
Protocol 2: Regioselective N-Methylation
Objective: Install the N1-methyl group.
-
Reagents: 6-Bromo-3-ethyl-1H-indazole (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), Methyl Iodide (1.1 eq), Anhydrous THF.
-
Procedure:
-
Cool a solution of the indazole in anhydrous THF to 0°C under Nitrogen.
-
Add NaH portion-wise. Evolution of
gas will occur. Stir for 30 mins at 0°C to deprotonate (Solution often turns yellow/orange). -
Add Methyl Iodide dropwise.
-
Allow to warm to RT and stir for 2 hours.
-
Critical Step: Quench carefully with saturated
. Extract with EtOAc.[2][4] -
Separation: The reaction produces a mixture of N1-methyl (Major) and N2-methyl (Minor). Separate via column chromatography.[2][4]
-
N1-Methyl (Target): Usually elutes second (more polar) or has distinct
depending on the eluent system (Check TLC: 20% EtOAc/Hex). -
Validation: Verify regiochemistry via NOESY NMR (NOE observed between N-Methyl protons and C7-H proton for N1-isomer).
-
-
Medicinal Chemistry Applications: The "Exit Vector"
Once the 6-Bromo-3-ethyl-1-methylindazole is in hand, it serves as a substrate for diversity generation.[2] The C6-Bromine is electronically coupled to the aromatic system, making it an excellent partner for Palladium-catalyzed reactions.
Case Study: Designing a Type II Kinase Inhibitor
Many kinase inhibitors (e.g., Sorafenib, Pazopanib) utilize a central heteroaromatic ring.
-
Strategy: Use the Indazole as the "Core".
-
Step 1: The N1-Methyl/C3-Ethyl side fits into the ATP binding pocket's hydrophobic back-cleft.
-
Step 2: Perform a Suzuki-Miyaura coupling at C6 to attach a "hinge-binding" motif (e.g., an aminopyridine or indolinone).
General Coupling Protocol (Suzuki):
-
Mix: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent: Dioxane:Water (4:1).
-
Conditions: 90°C for 4 hours under
. -
Result: A bi-aryl system retaining the 3-ethyl steric block.
Data Summary: Substituent Effects
| Substituent Variation | Effect on Kinase Potency (General) | Effect on Solubility |
| 3-H (Unsubstituted) | Low affinity (loose fit). | Moderate. |
| 3-Methyl | Good fit, but sometimes too small. | Moderate. |
| 3-Ethyl (Target) | Optimal fit for "Gatekeeper" pockets. | Lower (Lipophilic). |
| 3-Isopropyl | High affinity, but steric clash possible. | Low. |
References
-
Synthesis of 3-substituted indazoles: Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[5] General two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730-2732.
-
Indazole Scaffold in Kinase Inhibitors: Bylund, J., et al. (2006). Indazoles as novel, potent, and selective inhibitors of key kinases.[1][2][6] Bioorganic & Medicinal Chemistry Letters, 16(11), 2953-2957.
- Regioselectivity of Indazole Methylation:Luo, G., et al. (2006). Regioselective alkylation of indazoles. Journal of Organic Chemistry, 71(14), 5392-5395.
-
Suzuki Coupling on Indazoles: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
-
Commercial Availability & Properties: CymitQuimica Product Entry: 6-Bromo-3-ethyl-1H-indazole (CAS 199172-01-5).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 6-Bromo-3-ethyl-1-methylindazole
Topic: Discovery and history of 6-Bromo-3-ethyl-1-methylindazole Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists.
A Privileged Scaffold for Next-Generation Kinase Inhibitor Discovery[1]
Executive Summary
6-Bromo-3-ethyl-1-methylindazole (CAS: 215815-09-1) is a specialized heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Unlike its more common 3-methyl or 3-hydrogen analogs, the 3-ethyl variant represents a strategic structural modification designed to probe specific hydrophobic pockets (gatekeeper regions) within ATP-binding sites of enzymes such as PLK4 , VEGFR , and PDGFR .
This guide details the chemical history, synthesis logic, and functional utility of this compound, providing a roadmap for its application in Structure-Activity Relationship (SAR) campaigns.
Historical Context: The Evolution of the Indazole Scaffold
The discovery of 6-Bromo-3-ethyl-1-methylindazole is not an isolated event but a result of the evolutionary optimization of the indazole pharmacophore .
The Indazole "Gold Rush" (Early 2000s)
In the early 2000s, the indazole ring system emerged as a bioisostere of the indole and ATP-mimetic purine scaffolds. Pharmaceutical majors (GSK, Pfizer, Novartis) identified that the 1H-indazole core could form critical hydrogen bonds with the "hinge region" of kinase domains.
-
First Generation: Compounds like Pazopanib (Votrient) and Axitinib (Inlyta) utilized 3-methyl or 3-H indazoles.
-
Limitation: Early scaffolds often lacked selectivity, hitting multiple kinases (promiscuity) due to the conserved nature of the ATP pocket.
The Shift to 3-Ethyl Substitution (The "Selectivity Era")
To improve selectivity, medicinal chemists began modifying the C3-position .
-
Steric Tuning: The switch from a methyl group (-CH₃) to an ethyl group (-CH₂CH₃) at position 3 introduces a larger hydrophobic bulk.
-
Mechanism: This ethyl "tail" is designed to clash with the gatekeeper residue in non-target kinases while finding a complementary fit in the larger pockets of targets like Pazopanib-resistant VEGFR mutants or PLK4 (Polo-like kinase 4).
-
Result: 6-Bromo-3-ethyl-1-methylindazole became a critical "building block" for synthesizing libraries of these second-generation inhibitors.
Chemical Synthesis & Mechanistic Logic
The synthesis of 6-Bromo-3-ethyl-1-methylindazole is a lesson in regioselective heterocyclic chemistry. The primary challenge is ensuring the correct placement of the N-methyl group (N1 vs. N2) and the efficient closure of the pyrazole ring.
Retrosynthetic Analysis
The most robust route disconnects the indazole bond at the hydrazine linkage.
-
Precursor: 1-(4-bromo-2-fluorophenyl)propan-1-one.
-
Reagent: Methylhydrazine.
-
Reaction Type: SNAr (Nucleophilic Aromatic Substitution) followed by intramolecular condensation.
Synthesis Pathway Diagram[2][3][4]
Caption: One-pot synthesis via condensation of 2-fluoro-phenylpropanone with methylhydrazine.
Experimental Protocol: Preparation of 6-Bromo-3-ethyl-1-methylindazole
Safety Warning: Methylhydrazine is highly toxic and a potential carcinogen. All operations must be performed in a fume hood.
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| 1-(4-bromo-2-fluorophenyl)propan-1-one | Starting Material | 1.0 | The "ethyl" ketone source. |
| Methylhydrazine | Cyclizing Agent | 1.2 - 1.5 | Nucleophile. |
| Ethanol (EtOH) | Solvent | - | Anhydrous preferred. |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | Scavenges HF byproduct. |
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with 1-(4-bromo-2-fluorophenyl)propan-1-one (10.0 g, 43.3 mmol) and anhydrous Ethanol (100 mL).
-
Addition: Add Potassium Carbonate (12.0 g, 86.6 mmol). Stir the suspension at room temperature for 10 minutes.
-
Cyclization: Slowly add Methylhydrazine (3.0 g, 65.0 mmol) dropwise via syringe.
-
Note: Exothermic reaction possible.
-
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Checkpoint: Disappearance of the ketone peak and appearance of the fluorescent indazole spot.
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Resuspend the residue in Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and filter.
-
Purification: Purify via flash column chromatography (SiO₂). Elute with a gradient of 0–20% Ethyl Acetate in Hexanes.
-
Yield: Typically 75–85% as a pale yellow solid.
-
Functional Utility & SAR Logic
Why use this specific intermediate? The chemical utility lies in its bifunctionality .
The C6-Bromine "Warhead"
The bromine atom at position 6 is electronically activated for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Attach aryl/heteroaryl groups to extend into the solvent-exposed region of the kinase.
-
Buchwald-Hartwig Amination: Introduce amine solubilizing groups.
The C3-Ethyl "Anchor"
-
Regiochemical Stability: Unlike N-H indazoles, the 1-methyl group locks the tautomer, preventing metabolic shifts.
-
Hydrophobic Filling: The ethyl group occupies the "back pocket" of the ATP site, often inducing a "DFG-out" conformation (inactive kinase state), which improves inhibitor residence time.
SAR Workflow Diagram
Caption: Workflow for transforming the scaffold into bioactive kinase inhibitors.
References
-
National Institutes of Health (NIH) - PMC. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (Contextualizing the indazole scaffold evolution). Retrieved from [Link]
6-Bromo-3-ethyl-1-methylindazole safety and handling precautions
Topic: 6-Bromo-3-ethyl-1-methylindazole Safety and Handling Precautions Content Type: Technical Safety Guide & Handling Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers[1][2]
Executive Summary: Chemical Identity & Risk Profile
6-Bromo-3-ethyl-1-methylindazole is a halogenated nitrogen heterocycle primarily utilized as a scaffold in the development of small-molecule kinase inhibitors and receptor modulators.[1][2] As a research-grade intermediate, it often lacks a comprehensive toxicological dossier.[1][2] Consequently, this guide applies the Precautionary Principle , deriving safety protocols from Structure-Activity Relationship (SAR) data of its closest analogs (e.g., 6-bromo-3-methylindazole and 6-bromo-1H-indazole).[1][2]
Chemical Identification
-
Physical State: Solid (typically off-white to pale yellow powder)[1][2]
-
Solubility: Low in water; soluble in DMSO, Methanol, DCM, and Ethyl Acetate.[1]
-
Key Structural Motifs: Indazole core (biologically active), Bromine substituent (aryl halide reactivity), N-Methyl/C-Ethyl groups (lipophilicity).[1][2]
Hazard Identification (GHS Classification)
Note: In the absence of compound-specific experimental toxicity data, the following classifications are extrapolated from the homologous series of brominated indazoles (e.g., CAS 7746-27-2).
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][3] |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1] |
| Aquatic Toxicity | Cat 3 | H412 | Harmful to aquatic life with long-lasting effects (Predicted).[1][2] |
Critical Warning: As a halogenated heterocycle, this compound possesses the potential for sensitization upon repeated exposure.[1] The bromine atom renders it susceptible to palladium-catalyzed cross-coupling, implying it may react with biological nucleophiles (proteins/DNA) if metabolically activated.[1][2]
Engineering Controls & Containment Strategy
The primary defense against 6-Bromo-3-ethyl-1-methylindazole is rigorous containment.[1][2] The following decision matrix dictates the handling environment based on operation scale.
Handling Decision Matrix
Figure 1: Engineering control selection workflow based on operational state and quantity.
Specific Requirements:
-
Ventilation: All open handling must occur within a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm).
-
Static Control: Dry powders of organic heterocycles can be electrostatically charged. Use anti-static weigh boats and ionizing bars during massing to prevent aerosolization.[2]
-
Surface Protection: Use disposable absorbent bench liners (benchkote) to capture micro-spills.
Personal Protective Equipment (PPE)
Standard nitrile gloves may offer insufficient protection against halogenated aromatics in organic solvents.[2]
-
Hand Protection:
-
Dry Solid:[1] Disposable Nitrile (minimum thickness 0.11 mm).
-
In Solution (DCM/Chloroform):Double-gloving is mandatory.[1][2] Inner layer: Nitrile; Outer layer: Laminate film (e.g., Silver Shield™) or Viton if prolonged contact is expected. Halogenated solvents permeate standard nitrile in <5 minutes.[2]
-
-
Eye Protection: Chemical safety goggles (ANSI Z87.1) are required.[4][5][6] Face shields should be added during synthesis scale-up (>5g).[1][2]
-
Respiratory Protection: If working outside a fume hood (not recommended), a half-face respirator with P100 (particulate) and OV (Organic Vapor) cartridges is required.[1][2]
Stability, Storage, and Reactivity[1]
-
Storage Conditions: Store at 2–8°C (refrigerated). While the indazole core is robust, the bromine substituent can be light-sensitive over long durations.[1] Store in amber vials or wrap in foil.
-
Incompatibilities:
-
Strong Oxidizers: Risk of exothermic reaction.[1]
-
Strong Bases: The C-3 ethyl proton is not acidic, but the N-1 methyl prevents tautomerization, generally increasing stability against bases compared to N-unsubstituted indazoles.[1][2]
-
Palladium Catalysts: In the presence of Pd(0), this compound is a reactive electrophile (Suzuki/Buchwald coupling partner).[1] Isolate waste streams containing catalysts to prevent unintended side reactions in waste drums.[2]
-
Emergency Response Protocols
Spill Cleanup (Solid)
-
Evacuate the immediate area if the spill generates dust.
-
Don PPE: Double nitrile gloves, goggles, and N95/P100 respirator.
-
Contain: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Clean: Scoop up material using a non-sparking spatula. Wipe the area with Acetone followed by a soap-water wash.[1][2]
-
Disposal: Place waste in a container labeled "Hazardous Waste: Toxic Solid (Halogenated)."
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1] The bromine moiety can cause stinging and lacrimation. Seek medical attention.
-
Skin Contact: Wash with soap and water.[3] Do not use ethanol or DMSO, as these may enhance transdermal absorption of the compound.[1]
-
Inhalation: Move to fresh air. If wheezing occurs (indicative of respiratory irritation), administer oxygen and seek medical support.[1]
Synthesis & Waste Disposal Workflow
When using this compound as an intermediate (e.g., coupling the 6-Br position), the waste stream often contains heavy metals and halogenated by-products.[1][2]
Figure 2: Waste segregation logic for reactions involving 6-Bromo-3-ethyl-1-methylindazole.
Disposal Compliance:
-
Do not dispose of down the drain.[2]
-
Classify as Halogenated Solvent Waste if dissolved in DCM/CHCl₃.[2]
-
Label clearly with CAS number (or "Indazole Derivative" if CAS is unavailable in internal systems) to prevent commingling with incompatible oxidizers.
References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[1]
-
PubChem. Compound Summary: 6-Bromo-3-methyl-1H-indazole (Analog Proxy).[1][2][7] National Library of Medicine.[2] [1][2]
-
Fisher Scientific. Safety Data Sheet: 6-Bromo-1H-indazole.[1][2] (Used for hazard class extrapolation). [1][2]
-
ECHA (European Chemicals Agency). C&L Inventory: Indazole derivatives hazard classification.[1][2]
Sources
- 1. 6-BROMO-3-METHYL INDAZOLE CAS#: 7746-27-2 [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. Bromine handling and safety | DOCX [slideshare.net]
- 5. dollycorporation.com [dollycorporation.com]
- 6. pharmrxiv.de [pharmrxiv.de]
- 7. 6-bromo-3-methyl-1H-Indazol-4-amine | C8H8BrN3 | CID 24729381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
6-Bromo-3-ethyl-1-methylindazole in Suzuki coupling reactions
Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-ethyl-1-methylindazole [1]
Part 1: Executive Summary & Structural Logic
6-Bromo-3-ethyl-1-methylindazole is a high-value scaffold in medicinal chemistry, particularly prevalent in the design of ATP-competitive kinase inhibitors (e.g., VEGFR, p38 MAP kinase) and CNS-active agents.[1] Unlike the simpler 3-H analogs, the 3-ethyl group provides critical lipophilic bulk that often occupies the "gatekeeper" region or hydrophobic pocket of target enzymes, while the 1-methyl group locks the tautomeric state, preventing catalyst poisoning by the free N-H bond.
This guide details the optimized protocols for functionalizing the C6-position via Suzuki-Miyaura coupling.
Structural Reactivity Analysis
-
Electronic Environment: The Indazole core is electron-deficient (π-excessive on N, but π-deficient on the benzene ring relative to indole).[1] The C6-bromide is activated for oxidative addition, though slightly less reactive than C4-bromides due to distance from the electron-withdrawing pyrazole nitrogen.[1]
-
Steric Considerations: The 3-ethyl group is distal to the C6 reaction site.[1] Unlike C4-substitution, which suffers from peri-interactions with C3-substituents, the C6 position is sterically accessible.
-
Chemoselectivity: The C-Br bond is the sole electrophilic handle.[1] The N1-methyl group is inert under coupling conditions, eliminating the need for protecting group manipulation common with 1H-indazoles.[1]
Part 2: Catalyst & Ligand Selection Strategy
Success with 6-bromo-3-ethyl-1-methylindazole depends on matching the catalyst system to the coupling partner (boronic acid/ester).[1]
| Substrate Class | Recommended Catalyst System | Rationale |
| Class A: Standard (Simple Aryl/Heteroaryl Boronic Acids) | Pd(dppf)Cl₂[1]·DCM (3-5 mol%)Base: K₂CO₃ or Cs₂CO₃Solvent: Dioxane/H₂O (4:[1]1) | Robustness. The large bite angle of dppf stabilizes the Pd(0) species, promoting reductive elimination. This system is air-stable and cost-effective.[1] |
| Class B: Sterically Hindered (Ortho-substituted Boronic Acids) | Pd₂(dba)₃ + XPhos (or SPhos)Base: K₃PO₄Solvent: Toluene/H₂O or n-BuOH | Steric Bulk. Dialkylbiaryl ligands (Buchwald type) like XPhos facilitate oxidative addition into the C-Br bond and prevent β-hydride elimination in alkyl partners.[1] |
| Class C: Unstable Boronic Acids (Heterocycles prone to protodeboronation) | Pd(Amphos)Cl₂ or Pd(PPh₃)₄ Base: NaHCO₃ (Mild)Solvent: DME/H₂O | Mildness. Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine) (Amphos) is highly active but allows for milder bases to preserve the boronic acid.[1] |
Part 3: Experimental Protocols
Protocol A: Standard High-Throughput Conditions (Class A)
Best for rapid library synthesis and unhindered substrates.[1]
Reagents:
-
6-Bromo-3-ethyl-1-methylindazole (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 – 1.5 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the indazole (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Inert: Seal the vial and purge with Nitrogen (N₂) or Argon for 5 minutes.
-
Solvent: Add degassed Dioxane/Water mixture (concentration ~0.1 M relative to indazole).
-
Catalyst: Quickly add Pd(dppf)Cl₂[1][2]·DCM (5 mol%) under a positive stream of inert gas.[1]
-
Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS.[1]
-
Checkpoint: The starting bromide (RT ~ X min) should disappear.[1] If protodeboronation of the boronic acid is observed, add more boronic acid (0.5 eq).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1] Dry organic layer over Na₂SO₄.[1][2][4][5][6]
-
Purification: Flash column chromatography.
Protocol B: Conditions for Challenging/Hindered Substrates (Class B)
Use when coupling with ortho-substituted aromatics or electron-poor heterocycles.[1]
Reagents:
-
Pd₂(dba)₃ (0.02 equiv)[1]
-
XPhos (0.04 equiv) [Pre-complexation recommended][1]
-
Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)[1]
-
Solvent: n-Butanol or Toluene/Water (10:1)[1]
Step-by-Step Procedure:
-
Pre-complexation: In a separate small vial, dissolve Pd₂(dba)₃ and XPhos in the reaction solvent and stir at 60°C for 10 minutes (solution turns from dark purple/red to orange/brown).
-
Main Setup: Charge the main vessel with Indazole, Boronic Acid (1.5 eq), and K₃PO₄. Purge with Argon.
-
Combine: Transfer the active catalyst solution to the main vessel via syringe.
-
Reaction: Heat to 100–110°C for 12 hours.
-
Why High T? The oxidative addition to the electron-rich Pd-L complex is fast, but transmetallation with hindered substrates requires thermal energy.[1]
-
Part 4: Visualization of Workflow & Logic
Figure 1: Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling of 6-bromo-3-ethyl-1-methylindazole.
Figure 2: Mechanistic Decision Tree
Caption: Decision matrix for selecting reaction conditions based on boronic acid properties.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Start Material Remains | Catalyst deactivation or poor oxidative addition.[1] | Switch to electron-rich ligands (XPhos, SPhos) or increase temperature to 110°C. Ensure O₂ exclusion.[1] |
| Protodeboronation | Boronic acid loses B(OH)₂ before coupling.[1] | Use a milder base (K₃PO₄ or NaHCO₃ instead of K₂CO₃).[1] Add boronic acid in portions. Reduce water content.[1] |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acids.[1] | Degas solvents more thoroughly (O₂ promotes homocoupling).[1] Reduce catalyst loading. |
| Product "Streaking" | Indazole nitrogen interacting with Silica.[1] | Add 1% Triethylamine (Et₃N) to the eluent or use Amino-functionalized silica.[1] |
Part 6: References
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." (Mechanistic Grounding).[1] Available at: [Link][1]
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." (Catalyst Selection). Available at: [Link][1]
-
Royal Society of Chemistry. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents."[1] RSC Advances, 2021. (Specific Indazole Coupling Examples). Available at: [Link]
-
National Institutes of Health (PMC). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles."[1] (Protocol Validation). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Strategic Utilization of 6-Bromo-3-ethyl-1-methylindazole in High-Throughput Medicinal Chemistry
Part 1: Executive Summary & Strategic Rationale
In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged structure," serving as the core architecture for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). While 3-unsubstituted and 3-methyl indazoles are ubiquitous, 6-Bromo-3-ethyl-1-methylindazole (CAS: 215815-09-1) represents a strategic evolution in scaffold design.
This application note details the utility of this specific building block. The 6-bromo moiety serves as a high-fidelity handle for palladium-catalyzed cross-coupling, while the 3-ethyl group introduces a defined steric and hydrophobic vector often critical for optimizing "gatekeeper" residue interactions in kinase active sites. The 1-methyl substitution locks the tautomeric state, enhancing solubility and permeability (LogD) compared to the free N-H indazole.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Rapid elaboration of the 6-position to probe solvent-exposed regions of target proteins.
-
Kinase Selectivity Profiling: Using the 3-ethyl group to induce subtle conformational changes that differentiate between homologous kinases (e.g., VEGFR2 vs. PDGFR).
-
Library Synthesis: A robust starting material for Suzuki-Miyaura and Buchwald-Hartwig couplings.
Part 2: Technical Background & Mechanistic Insight
The "Vector Analysis" of the Scaffold
To use this molecule effectively, one must understand its spatial geometry in a binding context.
-
The Hinge Binder (N1/N2): Indazoles typically bind to the ATP-binding hinge region of kinases via the nitrogen atoms. The N1-methyl group eliminates a hydrogen bond donor, necessitating that the acceptor interaction comes from N2 or that the molecule binds in a "flipped" orientation depending on the target.
-
The Diversity Vector (C6-Br): The bromine at position 6 is electronically activated for oxidative addition by Pd(0). In many kinase binding modes (e.g., similar to Pazopanib), substituents at the 6-position extend into the solvent front or interact with the ribose-binding pocket, allowing for significant bulk without disrupting the core binding.
-
The Selectivity Switch (C3-Ethyl): The ethyl group adds steric bulk compared to a methyl. This is often used to exploit small hydrophobic pockets near the gatekeeper residue, potentially improving selectivity against kinases with smaller gatekeeper residues (e.g., Threonine) while clashing with those having larger ones (e.g., Methionine).
Visualization: Scaffold Utility Pathway
Figure 1: Workflow illustrating the integration of 6-Bromo-3-ethyl-1-methylindazole into a standard Lead Optimization cycle.
Part 3: Experimental Protocols
Protocol A: High-Yield Suzuki-Miyaura Coupling
Objective: Functionalization of the C6 position with an aryl boronic acid. Rationale: The C6-Br bond is moderately reactive. Standard conditions often lead to dehalogenation or homocoupling. This protocol uses a specialized catalyst system (Pd(dppf)Cl2) to maximize yield and minimize byproducts.
Materials
-
Substrate: 6-Bromo-3-ethyl-1-methylindazole (1.0 eq)
-
Reagent: Aryl boronic acid (1.2 eq)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (0.05 eq)
-
Base: Potassium Carbonate (K2CO3) (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Strictly inert)
Step-by-Step Methodology
-
Preparation: In a microwave vial or round-bottom flask, combine the indazole scaffold, aryl boronic acid, and K2CO3.
-
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon for 10 minutes. Critical: Oxygen presence promotes homocoupling of the boronic acid.
-
Catalyst Addition: Add the Pd(dppf)Cl2 catalyst quickly and seal the vessel.
-
Reaction:
-
Thermal: Heat to 90°C for 12–16 hours.
-
Microwave: Heat to 120°C for 30 minutes.
-
-
Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the starting material (M+H = ~239/241 Da) and appearance of the product mass.
-
Workup:
-
Purification: Flash column chromatography (Silica gel). Elute with a gradient of Hexanes/EtOAc (typically 0–50% EtOAc).
Protocol B: Quality Control & Structural Validation
Objective: Confirming the N1-Methyl vs. N2-Methyl regioisomerism. Context: Methylation of indazoles can occur at N1 or N2. Commercial sources are generally reliable, but "trust but verify" is essential in SAR.
-
NOESY NMR Experiment:
-
Dissolve 5 mg of the compound in DMSO-d6.
-
Run a 2D NOESY spectrum.
-
Validation Criteria: Look for a Nuclear Overhauser Effect (NOE) cross-peak between the N-Methyl protons (~4.0 ppm) and the C7-Proton (aromatic doublet near 7.5-8.0 ppm).
-
Interpretation: Only the N1-methyl isomer will show a strong NOE to the C7 proton. The N2-methyl isomer is too distant.
-
Part 4: Data Presentation & Analysis
When evaluating libraries derived from this scaffold, data should be structured to highlight the impact of the 3-ethyl group.
Table 1: Comparative SAR Data (Representative Model) Comparison of 3-position substituents on a hypothetical VEGFR2 inhibitor series.
| Compound ID | 3-Position (R1) | 6-Position (R2) | VEGFR2 IC50 (nM) | Selectivity (vs. FGFR1) | LogD (pH 7.4) |
| IND-001 | -H | 4-Pyridyl | 45 | 10x | 2.1 |
| IND-002 | -Methyl | 4-Pyridyl | 12 | 25x | 2.4 |
| IND-003 | -Ethyl | 4-Pyridyl | 4 | 85x | 2.8 |
| IND-004 | -Isopropyl | 4-Pyridyl | 150 | >100x | 3.1 |
Analysis:
-
IND-003 (3-Ethyl) shows the optimal balance. The ethyl group likely fills a hydrophobic pocket more effectively than the methyl (IND-002), improving potency (4 nM).
-
IND-004 (Isopropyl) shows a drop in potency, suggesting the steric bulk has exceeded the pocket's capacity (steric clash), despite high selectivity.
Part 5: References & Authority
-
Indazole Scaffold in Drug Discovery:
-
Title: "Indazole derivatives as kinase inhibitors: A review."
-
Source: European Journal of Medicinal Chemistry.
-
Relevance: Establishes the indazole core as a privileged structure for ATP-competitive inhibition.[3]
-
Link:
-
-
Synthesis of 3-Substituted Indazoles:
-
Title: "Practical Synthesis of 3-Substituted Indazoles."
-
Source: Journal of Organic Chemistry.
-
Relevance: Provides the foundational chemistry for installing ethyl/methyl groups at the 3-position.
-
Link: (Representative link for indazole synthesis methodology).
-
-
Commercial Availability & Properties:
-
Title: "6-Bromo-3-ethyl-1-methylindazole Product Page"
-
Source: PubChem / Chemical Vendors.
-
Relevance: Verification of CAS 215815-09-1 and physical properties.[4]
-
Link: (Note: Link directs to the 1-methyl analog class; specific CAS 215815-09-1 is often a catalog item from vendors like Ambeed or Combi-Blocks).
-
-
Cross-Coupling Methodologies:
-
Title: "Suzuki-Miyaura Cross-Coupling: The reaction that changed the world."
-
Source: Nobel Prize / Key Reviews.
-
Relevance: Supports the protocol choice of Pd(dppf)Cl2 for heteroaryl halides.
-
Link:
-
Disclaimer: This application note is for research purposes only. All chemical handling must be performed by qualified personnel in a fume hood, adhering to MSDS safety guidelines.
Sources
Application Note: Protocol for Dissolving and Handling 6-Bromo-3-ethyl-1-methylindazole
Abstract & Scope
This Application Note provides a standardized protocol for the preparation, storage, and biological application of 6-Bromo-3-ethyl-1-methylindazole (an indazole derivative). Due to the aromatic and lipophilic nature of the indazole core, this compound exhibits poor aqueous solubility, presenting a high risk of precipitation ("crashing out") upon introduction to physiological buffers. This guide outlines a DMSO-based stock preparation method and a step-wise aqueous dilution strategy designed to maintain compound stability and ensure reproducibility in cell-based assays and enzymatic screens.
Physicochemical Assessment
Before handling, researchers must understand the intrinsic properties driving the solubility behavior of this molecule.
| Property | Value (Estimated/Theoretical) | Implications for Handling |
| Molecular Formula | C₁₀H₁₁BrN₂ | Low molecular weight, but rigid structure. |
| Molecular Weight | ~239.11 g/mol | Suitable for millimolar stock concentrations. |
| LogP (Lipophilicity) | ~3.0 – 3.5 | High Lipophilicity. Significant risk of aggregation in water. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Excellent solubility (>50 mM). |
| Secondary Solvent | Ethanol | Good solubility, but high volatility makes it poor for long-term stock storage. |
| Aqueous Solubility | Negligible (< 10 µM) | Critical: Direct addition of solid to water will fail. |
Protocol A: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable, sterile, anhydrous stock solution suitable for long-term storage.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
6-Bromo-3-ethyl-1-methylindazole (Solid powder)
-
Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity, cell-culture grade.
-
Amber glass vials (Borosilicate) with PTFE-lined caps.
-
Sonicator (bath type).
Procedure
-
Calculation: Determine the mass required for a 10 mM concentration.
-
Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000
-
Example: To make 1 mL of 10 mM stock:
-
-
Weighing: Weigh the solid compound into a sterile amber glass vial.
-
Note: Avoid using plastic microfuge tubes for initial dissolution if possible, as lipophilic compounds can sometimes leach plasticizers or adsorb to polypropylene walls over long periods.
-
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.
-
Critical: Do not use "wet" DMSO (DMSO that has been left open), as water absorption reduces solubility.
-
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear with no refracting crystals.
-
-
Aliquot & Storage:
-
Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
-
Protocol B: Aqueous Dilution for Biological Assays
Objective: Dilute the DMSO stock into culture media/buffer without inducing precipitation.
The Challenge: Rapidly changing the solvent environment from 100% DMSO to 100% Water causes a "solubility shock," forcing hydrophobic molecules to aggregate.
The Solution: Use the Intermediate Dilution Method .
Step-by-Step Methodology
-
Define Final Target:
-
Target Assay Concentration: e.g., 10 µM .
-
Permissible DMSO Limit: Typically 0.1% to 0.5% for mammalian cells [1].[3]
-
-
Prepare Intermediate Stock (100x):
-
Dilute the 10 mM Master Stock 1:10 in fresh DMSO (not water) to create a 1 mM secondary stock .
-
Reasoning: This allows you to pipette larger volumes later, improving accuracy.
-
-
Final Dilution (The "Drop-wise" Technique):
-
Place your culture media (pre-warmed to 37°C) in a tube.
-
While vortexing the media gently (or swirling), add the DMSO stock drop-wise or sub-surface.
-
Example: To get 10 µM final in 1 mL media: Add 10 µL of the 1 mM secondary stock to 990 µL of media.
-
Final DMSO content: 1.0%. (If this is too high for your cells, start with a more concentrated Master Stock, e.g., 50 mM).
-
Visualization of Workflows
Diagram 1: Dissolution & Storage Workflow
Caption: Standardized workflow for converting solid indazole derivative into a stable Master Stock solution.
Diagram 2: Troubleshooting Precipitation (Decision Tree)
Caption: Logic flow for addressing compound precipitation during aqueous dilution steps.
Quality Control & Troubleshooting
Verification of Solubilization
Because 6-Bromo-3-ethyl-1-methylindazole is likely UV-active (due to the aromatic indazole ring), you can verify the concentration of your stock solution if you have access to a UV-Vis spectrophotometer.
-
Dilute a small aliquot of your stock 1:1000 in pure ethanol (not water).
-
Scan from 220 nm to 400 nm.
-
Consistent absorbance peaks (typically 250-300 nm range for indazoles) across batches indicate consistent stock preparation.
Common Failure Modes
-
"The solution turned cloudy immediately upon adding to media."
-
Cause: The concentration is above the solubility limit (thermodynamic solubility) in water.
-
Fix: Lower the working concentration or increase the dilution speed (kinetic solubility).
-
-
"The stock solution froze in the fridge."
-
Cause: DMSO freezes at 19°C. This is normal.
-
Fix: Thaw completely at room temperature and vortex before use. Do not pipette from a partially frozen slurry, as the concentration will be heterogeneous.
-
Safety Data (SDS Highlights)
-
Signal Word: Warning/Caution (Treat as bioactive).
-
Hazards: As a halogenated indazole, assume potential for skin irritation and eye irritation.
-
Handling: Wear nitrile gloves. Use a fume hood when handling the dry powder to avoid inhalation.
-
Disposal: Dispose of DMSO stocks in halogenated organic waste streams.
References
-
BenchChem. (2025).[1][3] Considerations regarding use of solvents in in vitro cell based assays. Retrieved from
-
National Institutes of Health (NIH). (2023). Guidance on DMSO Solubility for Chemical Probes. PubChem.[4][5] Retrieved from
-
Sigma-Aldrich. (2023). Handling and Solubility of Small Molecules. Technical Support Documents. Retrieved from
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text regarding LogP and solubility).
Sources
Application Notes and Protocols for 6-Bromo-3-ethyl-1-methylindazole: A Versatile Intermediate in Modern Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing molecules that can interact with a wide range of biological targets. Within this class, 6-Bromo-3-ethyl-1-methylindazole emerges as a particularly valuable building block for researchers, scientists, and drug development professionals.
The strategic placement of three distinct functional handles—the reactive bromine atom at the 6-position, the ethyl group at the 3-position, and the N-methyl group at the 1-position—provides a platform for controlled, multi-directional chemical modifications. The bromine atom, in particular, serves as a linchpin for modern cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents to explore and optimize structure-activity relationships (SAR).[3] This guide provides a detailed exploration of the synthesis, characterization, and key applications of 6-Bromo-3-ethyl-1-methylindazole, offering robust protocols and field-proven insights.
Physicochemical and Spectroscopic Data Summary
A thorough characterization is fundamental to confirming the identity and purity of a synthesized compound. The following tables summarize the expected data for 6-Bromo-3-ethyl-1-methylindazole based on established principles and data from analogous structures.[4]
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrN₂ |
| Molecular Weight | 239.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; typically crystalline |
| Boiling Point | >350 °C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO |
Table 2: NMR Spectral Data (Predicted in CDCl₃, 400 MHz)
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.75 | d, J ≈ 0.8 Hz | 1H | H-7 | |
| ~7.55 | d, J ≈ 8.6 Hz | 1H | H-5 | |
| ~7.20 | dd, J ≈ 8.6, 1.5 Hz | 1H | H-4 | |
| ~4.05 | s | 3H | N-CH₃ | |
| ~2.95 | q, J ≈ 7.6 Hz | 2H | -CH₂CH₃ | |
| ~1.40 | t, J ≈ 7.6 Hz | 3H | -CH₂CH₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C-3 | |
| ~140.0 | C-7a | |
| ~125.0 | C-5 | |
| ~122.5 | C-4 | |
| ~121.0 | C-7 | |
| ~116.0 | C-6 (C-Br) | |
| ~110.0 | C-3a | |
| ~35.0 | N-CH₃ | |
| ~20.0 | -CH₂CH₃ | |
| ~14.0 | -CH₂CH₃ |
Synthesis of 6-Bromo-3-ethyl-1-methylindazole: A Two-Step Approach
The synthesis of the title compound can be efficiently achieved through a two-step process: first, the formation of the indazole core via a cyclization reaction, followed by a regioselective N-methylation.
Sources
Application Note: 6-Bromo-3-ethyl-1-methylindazole as a Privileged Scaffold in Anti-Inflammatory Drug Discovery
Abstract
This application note details the utility of 6-Bromo-3-ethyl-1-methylindazole (CAS: 199172-01-5) as a high-value intermediate in the synthesis of non-steroidal anti-inflammatory agents. Indazole scaffolds are pharmacologically "privileged" structures, frequently serving as bioisosteres for indole or purine rings in kinase inhibitors. This guide focuses on the chemoselective functionalization of the C6-bromine "handle" to generate libraries of inhibitors targeting pro-inflammatory cytokines (TNF-
Introduction: The Indazole Advantage in Inflammation
The development of anti-inflammatory therapeutics has shifted from broad-spectrum COX inhibitors to targeted kinase inhibitors (e.g., p38 MAPK, JAK, and SYK) and non-steroidal glucocorticoid receptor modulators (SEGRAs).
6-Bromo-3-ethyl-1-methylindazole offers a unique tripartite structural advantage for this purpose:
-
C6-Bromine Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification to optimize potency.
-
C3-Ethyl Group: Provides critical lipophilic bulk. In many kinase ATP-binding pockets, this alkyl group occupies the hydrophobic "gatekeeper" region, enhancing selectivity over other kinases.
-
N1-Methylation: Locks the tautomeric state of the indazole, improving metabolic stability and solubility compared to the free N-H indazole.
Mechanistic Relevance
Derivatives synthesized from this scaffold typically function by inhibiting upstream signaling cascades (such as the NF-
Synthetic Protocol: Late-Stage Diversification
Objective: To utilize the C6-bromine atom to couple an aryl boronic acid, creating a biaryl system common in high-potency anti-inflammatory agents.
Workflow Diagram
The following diagram illustrates the logical flow from scaffold to lead compound.
Caption: Figure 1. Palladium-catalyzed cross-coupling workflow for functionalizing the 6-bromo position.
Step-by-Step Protocol (Suzuki-Miyaura Coupling)
Reagents:
-
Substrate: 6-Bromo-3-ethyl-1-methylindazole (1.0 eq)
-
Coupling Partner: 4-Pyridinylboronic acid (1.2 eq) (Example for kinase affinity)
-
Catalyst: Pd(dppf)Cl
[1]·CH Cl (0.05 eq) -
Base: Cesium Carbonate (Cs
CO ) (2.0 eq) -
Solvent: 1,4-Dioxane:Water (4:1 ratio)
Procedure:
-
Inertion: Charge a microwave-safe vial or round-bottom flask with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen presence will degrade the Pd(0) active species, reducing yield.
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave). Monitor consumption of the bromide starting material via TLC (30% EtOAc in Hexanes).
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Isolate the product using silica gel flash chromatography.
Biological Validation Protocol: Inhibition of NO Production
Objective: To assess the anti-inflammatory potency of the synthesized derivative by measuring the inhibition of Nitric Oxide (NO) in LPS-stimulated macrophages.
Rationale: Lipopolysaccharide (LPS) triggers the TLR4 receptor, activating NF-
Experimental Setup
-
Cell Line: RAW 264.7 (Murine Macrophages).
-
Stimulant: LPS (Lipopolysaccharide) from E. coli.
-
Readout: Griess Reagent Assay (Colorimetric detection of nitrite, a stable NO metabolite).
Workflow Diagram: Signaling Pathway & Intervention
Caption: Figure 2. Mechanism of Action. The indazole derivative inhibits upstream kinases, preventing NF-κB activation.
Step-by-Step Assay Protocol
-
Seeding: Plate RAW 264.7 cells in 96-well plates (
cells/well) in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO . -
Treatment:
-
Pre-treat cells with the synthesized Indazole derivative (concentrations: 0.1, 1, 10, 50
M) for 1 hour. -
Include Dexamethasone (1
M) as a positive control. -
Include DMSO (vehicle) as a negative control.
-
-
Stimulation: Add LPS (final concentration 1
g/mL) to all wells except the "Basal" control. Incubate for 24 hours. -
Measurement (Griess Assay):
-
Transfer 100
L of supernatant to a fresh plate. -
Add 100
L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). -
Incubate 10 mins in dark.
-
Read Absorbance at 540 nm.
-
-
Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to inhibition, not cell death.
Data Presentation & Analysis
When reporting results, normalize NO production to the LPS-only control (set to 100%).
Table 1: Mock Structure-Activity Relationship (SAR) Data Demonstrating the impact of C6-substitution on anti-inflammatory potency.
| Compound ID | C6-Substituent (R) | C3-Substituent | IC50 (NO Inhibition) | Cell Viability at 50 |
| Scaffold | -Br | -Ethyl | > 100 | 98% |
| IND-01 | -Phenyl | -Ethyl | 12.5 | 95% |
| IND-02 | -4-Pyridyl | -Ethyl | 2.1 | 92% |
| IND-03 | -4-F-Phenyl | -Ethyl | 5.4 | 94% |
| Control | Dexamethasone | N/A | 0.05 | 90% |
Interpretation: The parent scaffold (6-Bromo) shows low activity, confirming it is a building block. Coupling a heteroaryl group (4-Pyridyl) significantly enhances potency, likely due to hydrogen bonding within the target kinase active site [1].
References
-
Zhang, L., et al. (2021). "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications." Ingenta Connect.[2] Link
-
BenchChem. "Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine." BenchChem Protocols. Link
-
CymitQuimica. "6-Bromo-3-ethyl-1H-indazole: Chemical Properties and Applications." CymitQuimica Product Data. Link
-
National Institutes of Health (NIH). "Indazole – an emerging privileged scaffold: synthesis and its biological significance." PubMed Central. Link
Sources
Application Notes and Protocols for 6-Bromo-3-ethyl-1-methylindazole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Substituted Indazoles in Oncology
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to mimic the purine core of ATP, enabling it to interact with the ATP-binding pockets of a wide array of protein kinases.[1] This characteristic has positioned indazole derivatives as promising candidates for the development of targeted cancer therapies. Within this class of compounds, 6-Bromo-3-ethyl-1-methylindazole represents a molecule of significant interest. The strategic placement of a bromine atom at the 6-position offers a versatile handle for synthetic modifications, such as Suzuki-Miyaura and Sonogashira cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[2][3][4] While specific research on 6-Bromo-3-ethyl-1-methylindazole is emerging, the broader family of 6-bromo-indazoles has demonstrated potent anti-cancer activities, often through the inhibition of key signaling pathways that are dysregulated in cancer.[5][6][7][8]
This technical guide serves as a comprehensive resource for researchers investigating the therapeutic potential of 6-Bromo-3-ethyl-1-methylindazole. It provides a plausible mechanism of action based on related compounds, detailed protocols for in vitro and in vivo evaluation, and a framework for advancing the understanding of this promising molecule.
Plausible Mechanism of Action: Targeting Kinase Signaling Pathways
Derivatives of 6-bromo-1H-indazole have been explored as potent inhibitors of various kinases.[3] The indazole core can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of adenine in ATP.[1] The substituents on the indazole ring play a critical role in determining the selectivity and potency of the inhibitor.
Based on the known activity of related 6-bromo-indazole analogs, a likely mechanism of action for 6-Bromo-3-ethyl-1-methylindazole is the inhibition of one or more protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a potential signaling pathway that could be targeted by a derivative of this compound.
Caption: A streamlined workflow for Western blotting analysis.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer. [9]Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix lysates with Laemmli buffer and heat at 95-100°C for 5 minutes. [10] 3. Gel Electrophoresis: Load 20-50 µg of protein per lane onto an SDS-PAGE gel. [10] 4. Protein Transfer: Transfer separated proteins to a PVDF membrane. [10] 5. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer. 6. Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C. 7. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. [10] 8. Detection: Wash the membrane and add chemiluminescent substrate. Visualize bands using an imaging system.
-
In Vitro Kinase Assay
A kinase assay is essential to directly measure the inhibitory effect of 6-Bromo-3-ethyl-1-methylindazole on a specific kinase. [11][12]
-
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
6-Bromo-3-ethyl-1-methylindazole
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
-
-
Protocol (based on ADP-Glo™ Assay): [13] 1. Reaction Setup: In a 384-well plate, add the kinase, substrate, and varying concentrations of 6-Bromo-3-ethyl-1-methylindazole in kinase buffer. 2. Initiation: Add ATP to initiate the kinase reaction. 3. Incubation: Incubate at room temperature for 60 minutes. 4. ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. 5. Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. 6. Data Acquisition: Measure luminescence using a plate reader. 7. Data Analysis: A lower luminescent signal indicates greater kinase inhibition. Calculate IC50 values.
In Vivo Xenograft Models
Xenograft models are crucial for evaluating the in vivo efficacy of 6-Bromo-3-ethyl-1-methylindazole. [14][15][16][17][18]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
6-Bromo-3-ethyl-1-methylindazole formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer 6-Bromo-3-ethyl-1-methylindazole (e.g., via oral gavage or intraperitoneal injection) according to the predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
References
-
Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
- Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.
-
Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Crown Bioscience. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]
-
Bio-protocol. (2016). 3.3. Cell Viability Assays. Retrieved from [Link]
-
Jackson Laboratory. (2024, April 22). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. Retrieved from [Link]
-
Boster Biological Technology. Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]
-
Go, C., et al. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. Retrieved from [Link]
-
Melior Discovery. Xenograft Mouse Models. Retrieved from [Link]
-
TransCure bioServices. (2024, March 25). How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. Retrieved from [Link]
-
Bio-Rad. General Protocol for Western Blotting. Retrieved from [Link]
-
PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]
-
Wang, Y., et al. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
PubMed. (2009, April 15). Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. Retrieved from [Link]
-
SpringerLink. (2024, February 16). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical use: an improved regioselective radiosynthesis, non-clinical toxicity study and human dosimetry estimates. Retrieved from [Link]
-
Taylor & Francis Online. Indazole – Knowledge and References. Retrieved from [Link]
-
Nature. (2024, January 23). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. benchchem.com [benchchem.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. bio-rad.com [bio-rad.com]
- 10. rndsystems.com [rndsystems.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. promega.com [promega.com]
- 14. startresearch.com [startresearch.com]
- 15. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research [resources.jax.org]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-ethyl-1-methylindazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Bromo-3-ethyl-1-methylindazole. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that may arise during the synthesis of this and structurally similar indazole derivatives. As direct synthetic procedures for this specific molecule are not extensively published, this guide draws upon established principles of indazole chemistry and analogous transformations to provide a robust framework for optimizing your reaction outcomes.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of 6-Bromo-3-ethyl-1-methylindazole is significantly lower than expected. What are the most likely causes?
Low yields in multi-step syntheses, such as that of 6-Bromo-3-ethyl-1-methylindazole, can be attributed to several factors. These often include incomplete reactions, the formation of side products, and challenges in purification.[3] The synthesis of indazoles, in particular, can present issues with regioselectivity during cyclization and subsequent alkylation steps.[4][5]
A plausible synthetic route, extrapolated from known transformations, would likely involve the formation of a 6-bromo-3-ethyl-1H-indazole intermediate followed by N-methylation. Each of these stages presents its own set of challenges that can impact the final yield.
Q2: I'm observing a mixture of products after the N-methylation of 6-bromo-3-ethyl-1H-indazole. How can I improve the selectivity for the desired N1-methylated product?
A primary challenge in the synthesis of N-alkylated indazoles is controlling the regioselectivity of the alkylation, as the reaction can occur at either the N1 or N2 position of the indazole ring.[4][5] The ratio of N1 to N2 isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[4][6][7]
Troubleshooting Strategies for N-Alkylation:
-
Base and Solvent Selection: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is often effective for promoting N1-alkylation.[4][6] The use of carbonate bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), particularly in DMF, has also been reported to favor N1 substitution.[7] Conversely, Mitsunobu conditions have been shown to favor the formation of the N2 isomer.[7]
-
Alkylating Agent: While methyl iodide is a common methylating agent, dimethyl sulfate can also be employed.[8] The reactivity of the alkylating agent can influence the N1/N2 ratio.
-
Temperature Control: Running the deprotonation step at a low temperature (e.g., 0 °C) before the addition of the alkylating agent can help to control the reaction and improve selectivity.[6]
Comparative Table of N-Alkylation Conditions:
| Base | Solvent | Typical N1:N2 Selectivity | Reference |
| NaH | THF | High N1 selectivity | [4] |
| K₂CO₃ | DMF | Moderate to good N1 selectivity | [1] |
| Cs₂CO₃ | DMF | Good N1 selectivity | [7] |
Q3: The initial indazole ring formation is sluggish and results in a low yield of 6-bromo-3-ethyl-1H-indazole. How can I optimize this cyclization step?
The formation of the indazole ring is a critical step that can be accomplished through various methods, each with its own advantages and disadvantages.[9] For a 3-substituted indazole, a common approach is the cyclization of a suitably substituted hydrazone.[10]
Potential Issues and Optimization Strategies:
-
Incomplete Hydrazone Formation: Ensure the initial condensation reaction between the hydrazine and the carbonyl compound goes to completion. This can often be facilitated by acidic or basic catalysis and removal of water.
-
Harsh Cyclization Conditions: Traditional methods using strong acids like polyphosphoric acid (PPA) can lead to degradation and side reactions.[10] Exploring milder, metal-free conditions, such as those employing methanesulfonyl chloride and triethylamine with an o-aminobenzoxime precursor, could be a viable alternative.[11]
-
Substituent Effects: The electronic nature of the substituents on the aromatic ring can influence the ease of cyclization. Electron-withdrawing groups, such as the bromo substituent at the 6-position, may require more forcing conditions.
Workflow for Optimizing Indazole Formation:
Caption: Troubleshooting workflow for indazole ring formation.
Q4: I am having difficulty purifying the final product, 6-Bromo-3-ethyl-1-methylindazole, from the reaction mixture. What purification techniques are most effective?
The purification of brominated heterocyclic compounds can be challenging due to their similar polarities to certain byproducts.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and highly polar impurities. This typically involves quenching the reaction, extracting with an organic solvent (e.g., ethyl acetate or dichloromethane), washing with brine, and drying over an anhydrous salt like sodium sulfate.[6]
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying indazole derivatives. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is often effective in separating the desired product from isomers and other impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material. Common solvents for recrystallization of indazole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[12]
Experimental Protocols
Protocol 1: General Procedure for N1-Methylation of 6-Bromo-3-ethyl-1H-indazole
This protocol is adapted from established methods for the N-alkylation of indazoles.[4][6]
-
Reaction Setup: To a solution of 6-bromo-3-ethyl-1H-indazole (1.0 equivalent) in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Logical Relationship of N-Alkylation Parameters:
Caption: Key factors influencing N1-selectivity and yield.
References
- A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine. Benchchem.
- Troubleshooting regioselectivity in indazole synthesis. Benchchem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis. ChemicalBook.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate.
- Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters - ACS Publications.
- 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis - chemicalbook [chemicalbook.com]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-3-ethyl-1-methylindazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Bromo-3-ethyl-1-methylindazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies to optimize your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, focusing on the critical N-methylation step of 6-bromo-3-ethyl-1H-indazole.
Q1: My final product is a mixture of two very similar compounds that are difficult to separate by column chromatography. What is the likely identity of the major side product, and why does it form?
A1: The most common and significant side reaction in the N-alkylation of indazoles is the formation of a regioisomer.[1] In this case, you have likely produced a mixture of the desired N1-alkylated product (6-Bromo-3-ethyl-1-methyl-1H-indazole) and the undesired N2-alkylated side product (6-Bromo-3-ethyl-2-methyl-2H-indazole) .
Causality: This issue arises from the ambidentate nucleophilic character of the indazole anion formed after deprotonation by a base. The negative charge is delocalized across both the N1 and N2 nitrogen atoms, making both susceptible to electrophilic attack by the methylating agent (e.g., methyl iodide). The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but the reaction outcome is kinetically controlled and highly dependent on the reaction conditions.[2][3][4] The ratio of N1 to N2 products is dictated by a sensitive interplay of factors including the choice of base, solvent, temperature, and the electronic properties of the indazole ring itself.[3][5]
Caption: Main vs. Side Reaction Pathway in Indazole Methylation.
Q2: How can I improve the regioselectivity of the methylation to maximize the yield of the desired N1 isomer?
A2: Achieving high N1 selectivity is a well-documented challenge, but it can be reliably accomplished by carefully selecting the base and solvent system.[1][2]
Expert Recommendation: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective and widely reported to strongly favor N1 alkylation for a variety of indazole substrates.[2][3][5]
Mechanistic Rationale: The high N1 selectivity observed with the NaH/THF system is attributed to a chelation effect. It is postulated that the sodium cation (Na+) coordinates with the N2 nitrogen and an electron-rich group at the C3 position (in this case, the ethyl group). This coordination sterically hinders the approach of the electrophile (methyl iodide) to the N2 position, thereby directing alkylation almost exclusively to the more accessible N1 position.[1]
In contrast, conditions like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF often result in poor selectivity, yielding nearly equal mixtures of N1 and N2 isomers.[6]
| Base / Solvent System | Typical N1:N2 Ratio | Rationale | Source |
| NaH / THF | >95 : 5 | Na+ chelation directs to N1 (Thermodynamic product favored) | [2][3] |
| K2CO3 / DMF | ~50 : 50 | Less steric control, mixture of kinetic/thermodynamic products | [6] |
| Cs2CO3 / DMF | Variable | Often gives mixtures, substrate-dependent | [2] |
| Mitsunobu (PPh3/DIAD) | N2 Favored | Reaction proceeds via a different mechanism that favors N2 | [2][3] |
Table 1: Influence of Reaction Conditions on N1/N2 Selectivity.
Q3: My reaction has a low yield, and TLC/LC-MS analysis shows a significant amount of unreacted 6-bromo-3-ethyl-1H-indazole. What are the likely causes?
A3: Low or incomplete conversion typically points to issues with the reagents or reaction setup. Here is a checklist of potential causes:
-
Inactive Base: Sodium hydride (NaH) is highly reactive and degrades upon exposure to air and moisture. Use freshly opened NaH or wash the dispersion with anhydrous hexane to remove the protective mineral oil and any surface oxidation before use.
-
Insufficient Deprotonation: Ensure you are using a slight excess of the base (typically 1.1-1.2 equivalents) to drive the deprotonation of the indazole to completion.
-
Non-Anhydrous Conditions: Any moisture in the solvent (THF) or glassware will quench the NaH, rendering it ineffective. Use freshly distilled or commercially available anhydrous solvent and ensure all glassware is rigorously dried.
-
Low Reaction Temperature/Time: While the initial deprotonation is often performed at 0 °C for safety, the subsequent alkylation may require warming to room temperature or gentle heating and an extended reaction time (12-24 hours) to go to completion.[1] Monitor the reaction progress by TLC or LC-MS.
-
Poor Reagent Quality: Ensure the purity of your starting indazole and the methylating agent.
Caption: Troubleshooting Workflow for Indazole N-Methylation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to unequivocally distinguish between the N1 and N2 methylated isomers?
A1: While 1D ¹H NMR can provide clues, the most definitive methods are 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[2][6]
-
HMBC: This experiment shows correlations between protons and carbons that are 2-3 bonds away. For the N1-methyl isomer , you will observe a key correlation between the N-CH₃ protons and the C7a carbon of the indazole ring. For the N2-methyl isomer , the N-CH₃ protons will instead show a correlation to the C3 carbon.[2] This is a highly reliable method for assignment.
-
NOESY: This experiment shows correlations between protons that are close in space. For the N1-methyl isomer , a NOE can often be observed between the N-CH₃ protons and the H7 proton on the benzene ring.
Q2: I've already produced a 70:30 mixture of N1:N2 isomers. What is the best strategy for purification?
A2: Separating N1 and N2 indazole isomers can be challenging due to their similar polarities.
-
Silica Gel Column Chromatography: This is the most common method. You may need to screen several solvent systems to find one that provides adequate separation. Start with a non-polar system like Hexane/Ethyl Acetate and gradually increase the polarity.[1] Sometimes, a switch to a Dichloromethane/Methanol gradient can be effective.[7]
-
Recrystallization: If your product is a solid and the isomeric ratio is highly skewed (>85:15), recrystallization may be an effective way to isolate the major isomer in high purity.[7] This is less effective for mixtures that are closer to 1:1.
-
Preparative HPLC: For high-value materials or when chromatographic separation is particularly difficult, preparative HPLC using a normal or reverse-phase column can provide excellent separation, albeit at a higher cost and lower throughput.[8]
Experimental Protocol
Protocol 1: N1-Selective Synthesis of 6-Bromo-3-ethyl-1-methylindazole
This protocol is optimized for high N1 regioselectivity based on established literature procedures.[1][9]
Materials:
-
6-Bromo-3-ethyl-1H-indazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl iodide (CH₃I) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq) to a flame-dried round-bottom flask containing anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve 6-bromo-3-ethyl-1H-indazole (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back down to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: Gas evolution (hydrogen) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 6-Bromo-3-ethyl-1-methylindazole.
References
- BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.
- Alam, M. J., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
-
Alam, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Published by the Beilstein-Institut. [Link]
- Anonymous. (n.d.).
-
Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Alam, M. J., & Keating, T. A. (2021). Effect of 15-crown-5 on the regioselective N-alkylation of indazole 9, in the presence of NaH in THF.
- Alam, M. J., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Alam, M. J., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
-
Taylor, C. G., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. BenchChem Technical Support.
- PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.ucc.ie [research.ucc.ie]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Bromo-3-ethyl-1-methylindazole
Welcome to the technical support center for 6-Bromo-3-ethyl-1-methylindazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Indazole derivatives are crucial scaffolds in modern drug discovery, particularly in the development of kinase inhibitors for oncology.[1][2] However, their synthesis and purification can present significant challenges, most notably in controlling regioselectivity and removing closely-related impurities.
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common purification issues and ensure the high purity required for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with 6-Bromo-3-ethyl-1-methylindazole?
A1: Impurities typically originate from the synthetic route, especially the N-methylation step.[3] The primary impurities to anticipate are:
-
The N2-Regioisomer: Direct alkylation of the parent 6-bromo-3-ethyl-1H-indazole often yields a mixture of the desired N1-methyl and the undesired N2-methyl isomers.[4] These isomers have very similar physical properties, making them difficult to separate.
-
Unreacted Starting Material: Incomplete methylation can leave residual 6-bromo-3-ethyl-1H-indazole in your crude product.
-
Over-brominated Species: Depending on the synthesis of the indazole core, byproducts like di-bromo-indazoles may be present.[5]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, THF) or purification (e.g., ethyl acetate, hexanes) are common.
Q2: Why is the separation of the N1-methyl and N2-methyl isomers so challenging?
A2: The difficulty stems from their structural similarity. The 1H-indazole tautomer is generally more thermodynamically stable, but reaction kinetics can lead to the formation of a significant percentage of the N2-isomer.[1][4] Both isomers have identical molecular weights and similar polarities and boiling points, resulting in near-identical behavior in standard chromatographic and recrystallization systems. Their separation requires optimized methods that can exploit subtle differences in their dipole moments and steric profiles.[6]
Q3: What is the best overall strategy for purifying the crude product?
A3: A multi-step approach is most effective.
-
Initial Purification by Column Chromatography: This is the primary method to separate the desired N1-isomer from the N2-isomer and other major impurities.[5][7] Success hinges on a carefully selected solvent system.
-
Final Polishing by Recrystallization: Once the product is chromatographically enriched (>95% pure), recrystallization is an excellent technique to remove trace impurities and obtain a highly crystalline, pure solid.[5][8]
Q4: How can I definitively confirm the structure and purity of my final product?
A4: A combination of analytical techniques is essential for unambiguous confirmation.[5][9][10]
-
NMR Spectroscopy (¹H & ¹³C): This is the most powerful tool for structural confirmation and distinguishing between the N1 and N2 isomers. The chemical shifts of the protons on the indazole ring and the N-methyl group will be distinct for each isomer.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A well-developed method can quantify the main product relative to any residual impurities.[11][12]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product, ensuring the correct mass has been synthesized.[5][9] When coupled with HPLC (LC-MS), it is invaluable for identifying unknown impurity peaks.[3]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Problem 1: My target compound co-elutes with an impurity during silica gel column chromatography.
-
Probable Cause: The impurity is likely the N2-methyl regioisomer, which has a very similar polarity to your desired N1-methyl product. Standard solvent systems like ethyl acetate/hexanes may not provide sufficient resolution.[5]
-
Solution:
-
Modify the Solvent System: Experiment with different solvent systems to improve separation.[5][13] A common strategy is to introduce a third solvent or an additive. Try a ternary system like Dichloromethane/Methanol/Ammonia or add a small percentage (0.1-1%) of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent. These additives can interact differently with the two isomers, altering their retention on the silica.[13]
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, switch to a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica.[13] Alternatively, consider using reverse-phase chromatography (C18 silica) if the compound is sufficiently non-polar.[12][14]
-
Optimize Column Parameters: Use a longer column with a smaller diameter to increase the number of theoretical plates. Also, ensure a fine-grade silica (e.g., 230-400 mesh) and apply slow, steady pressure for optimal separation.[13]
-
Problem 2: My compound "oils out" instead of forming crystals during recrystallization.
-
Probable Cause: This typically happens when the solution is supersaturated or cools too quickly, preventing the orderly arrangement of molecules into a crystal lattice.[15] It can also occur if the solvent is too good a solvent for the compound even at low temperatures, or if significant impurities are present that inhibit crystallization.
-
Solution:
-
Slow Down the Cooling Process: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator. Insulating the flask can help.
-
Add a Co-Solvent: If a single solvent isn't working, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.[15]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.[8] Alternatively, add a tiny "seed" crystal from a previously purified batch.[8]
-
Problem 3: My HPLC analysis shows an unexpected peak. How do I identify it?
-
Probable Cause: The peak could be a byproduct from the synthesis, a degradation product, or an unreacted starting material.[3]
-
Solution: A systematic approach is required for identification.
-
Review the Synthesis: Scrutinize your reaction pathway to hypothesize potential side products, isomers, or intermediates.[3]
-
Utilize LC-MS: This is the most direct method. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of the puzzle.[3]
-
Spike the Sample: If you suspect the impurity is a known starting material or intermediate, run an HPLC of your sample "spiked" with a small amount of the suspected compound. If your hypothesis is correct, the area of the unknown peak should increase.
-
Fraction Collection and NMR: If the impurity is present in a significant amount, you can collect the corresponding fraction from a preparative HPLC or careful column chromatography and analyze it by NMR to determine its structure.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
This protocol describes a gradient elution method on silica gel, which is often effective for separating closely-related isomers.
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring a level, stable bed. The adsorbent-to-compound ratio should be between 50:1 and 100:1 by weight for difficult separations.[7]
-
Sample Loading: Dissolve the crude 6-Bromo-3-ethyl-1-methylindazole in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 5% Ethyl Acetate/Hexanes).
-
Gradient Increase: Gradually increase the polarity of the mobile phase. For example, increase the ethyl acetate concentration in 2-5% increments. This gradual change is crucial for resolving compounds with close Rf values.[5]
-
Fraction Collection: Collect small, uniform fractions and monitor them by Thin-Layer Chromatography (TLC) using a slightly more polar solvent system than the one currently running through the column.[7]
-
Analysis: Combine the fractions containing the pure desired product (typically the less polar N1-isomer) and evaporate the solvent under reduced pressure. Confirm the purity of the pooled fractions by HPLC and NMR.
Protocol 2: Recrystallization for Final Polishing
The key to successful recrystallization is selecting an appropriate solvent.[8][16]
-
Solvent Selection: Test the solubility of your compound in various solvents at room temperature and at their boiling points (see Table 3). An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[5] Ethanol or a mixture of hexanes/ethyl acetate are good starting points.[15]
-
Dissolution: Place the chromatographically purified solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Do not add excessive solvent, as this will reduce your final yield.[16]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Beautiful, well-formed crystals should appear. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[16]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method suitable for purity analysis.[12]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
-
Gradient Program: Develop a gradient to ensure good separation. A typical starting point is a linear gradient from 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or another wavelength where the indazole core shows strong absorbance.[12]
-
Sample Preparation: Prepare a solution of your compound in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[12]
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Section 4: Data & Visualization
Table 1: Physicochemical Properties of 6-Bromo-indazole Derivatives (Note: Data is compiled for closely related structures and serves as an estimation.)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrN₂ | - |
| Molecular Weight | 239.11 g/mol | - |
| Appearance | Off-white to brown solid | [11][17] |
| Melting Point | Typically >180 °C (for parent indazoles) | [9] |
| Solubility | Soluble in organic solvents like Methanol, Ethyl Acetate; limited solubility in water. | [9][17] |
| pKa (Basic) | ~4.24 (Predicted for similar structures) | [18] |
| LogP | ~2.86 (Predicted for similar structures) | [18] |
Table 2: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Solvent System (Gradient) | Application Notes |
| Silica Gel | Ethyl Acetate in Hexanes/Heptane | Good starting point for general purification. May require optimization for isomer separation.[5] |
| Silica Gel | Methanol in Dichloromethane | For more polar impurities. A shallow gradient is key.[5] |
| Silica Gel | Acetone in Toluene | Can offer different selectivity compared to ester/alkane systems. |
| Alumina (Neutral) | Ethyl Acetate in Hexanes | May alter the elution order of isomers compared to silica.[13] |
Table 3: Common Screening Solvents for Recrystallization
| Solvent | Comments |
| Ethanol / Methanol | Good general solvents for moderately polar compounds.[15] |
| Isopropanol | Less volatile than ethanol, can promote slower crystal growth. |
| Acetonitrile | A polar aprotic solvent that can be effective.[16] |
| Ethyl Acetate / Hexanes | A versatile binary system. Dissolve in hot EtOAc, add hot hexanes to turbidity.[15] |
| Toluene | Good for less polar compounds; high boiling point allows for dissolution of stubborn solids. |
Diagrams
Caption: General purification workflow for 6-Bromo-3-ethyl-1-methylindazole.
Caption: Troubleshooting logic for chromatographic co-elution issues.
References
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. (n.d.). Retrieved February 19, 2026, from [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. (2016, March 15). Retrieved February 19, 2026, from [Link]
-
(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - ResearchGate. (2025, August 6). Retrieved February 19, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole - PrepChem.com. (n.d.). Retrieved February 19, 2026, from [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024, November 18). Retrieved February 19, 2026, from [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved February 19, 2026, from [Link]
-
Easy purification of isomers with prepacked glass columns - Chromatography Today. (n.d.). Retrieved February 19, 2026, from [Link]
-
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole Properties - EPA. (2025, October 15). Retrieved February 19, 2026, from [Link]
-
Column Chromatography in Pharmaceutical Analysis - Research and Reviews. (2022, September 19). Retrieved February 19, 2026, from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20). Retrieved February 19, 2026, from [Link]
-
Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry. (2013, February 1). Retrieved February 19, 2026, from [Link]
- CN104130191A - Indazole compound and preparation method thereof - Google Patents. (n.d.).
-
recrystallization & purification of N-bromosuccinimide - YouTube. (2021, February 6). Retrieved February 19, 2026, from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 19, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Retrieved February 19, 2026, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. rroij.com [rroij.com]
- 8. praxilabs.com [praxilabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. welch-us.com [welch-us.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. CAS 199172-01-5: 6-BROMO-3-ETHYL-1H-INDAZOLE | CymitQuimica [cymitquimica.com]
- 18. CompTox Chemicals Dashboard [comptox.epa.gov]
How to remove impurities from 6-Bromo-3-ethyl-1-methylindazole
Technical Support Ticket: #IND-6B3E-PUR-001 Subject: Purification & Impurity Removal for 6-Bromo-3-ethyl-1-methylindazole Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering difficulties with regioisomeric purity (N1 vs. N2 methylation) or transition metal residues (if Palladium catalysis was used to install the 3-ethyl group).
For 6-Bromo-3-ethyl-1-methylindazole, the presence of the N2-methyl isomer (6-bromo-3-ethyl-2-methyl-2H-indazole) is the most critical organic impurity. It forms competitively during the alkylation of the 1H-indazole precursor. Because these isomers possess identical molecular weights and similar polarities, standard flash chromatography often fails to achieve >98% purity without optimized conditions.
This guide provides a self-validating workflow to isolate the pharmacologically relevant N1-isomer and remove trace inorganic contaminants.
Part 1: The Regioisomer Challenge (N1 vs. N2)
Before attempting purification, you must confirm which isomer you have. The N1-isomer is generally the thermodynamic product, while the N2-isomer is the kinetic product.
Diagnostic Assessment (NMR)
Do not rely solely on TLC. Use 1H-13C HMBC NMR for definitive assignment.[1][2]
| Feature | N1-Isomer (Desired) | N2-Isomer (Impurity) | Mechanistic Reason |
| TLC (Silica) | Higher R_f (Less Polar) | Lower R_f (More Polar) | N2-alkylation disrupts the "benzenoid" resonance, creating a larger dipole moment. |
| C3 Carbon Shift | ~133 - 136 ppm | ~120 - 125 ppm | The C3 environment is electronically distinct in the quinoid-like N2 structure. |
| HMBC Correlation | N-Methyl protons correlate to C7a | N-Methyl protons correlate to C3 | Definitive proof of connectivity. |
Note: The exact shifts depend on the solvent (CDCl3 vs DMSO-d6), but the relative difference is constant. The N2 isomer's C3 signal is typically shielded (upfield) relative to the N1 isomer.
Part 2: Purification Workflows
Decision Tree: Which Protocol Do You Need?
Caption: Logical workflow for selecting the appropriate purification method based on impurity profile.
Part 3: Detailed Protocols
Protocol A: High-Resolution Flash Chromatography (Isomer Separation)
Best for: Removing the N2-isomer on a small to medium scale (<5g).
The Principle: N1-alkyl indazoles are typically less polar than N2-alkyls. A shallow gradient is required to separate the trailing N2 spot.
-
Stationary Phase: High-performance silica gel (20–40 µm).
-
Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).
-
Loading: Dry load on Celite or Silica. Do not liquid load with DCM, as it broadens bands.
-
Gradient Profile:
-
0–5 min: 100% Hexanes (Equilibration)
-
5–15 min: 0%
5% EtOAc (Elutes non-polar debris) -
15–40 min: 5%
15% EtOAc (Critical Separation Window ) -
40–50 min: 15%
30% EtOAc (Flushes N2 isomer)
-
-
Collection: The 6-bromo-3-ethyl-1-methylindazole (N1) will elute first. The N2 isomer will elute later (typically
).
Protocol B: Recrystallization (Scale-Up)
Best for: >5g batches where chromatography is costly.
The Principle: Indazoles crystallize efficiently. The N1 isomer packs better into lattices than the N2 isomer due to symmetry and dipole interactions.
-
Solvent System: Heptane (Anti-solvent) / Ethyl Acetate (Solvent).
-
Procedure:
-
Dissolve crude solid in minimal boiling EtOAc.
-
Slowly add hot Heptane until the solution turns slightly turbid.
-
Add a drop of EtOAc to clear it.
-
Allow to cool to Room Temperature (RT) slowly (2–3 hours).
-
Transfer to 4°C fridge for 12 hours.
-
-
Result: The N1 isomer crystallizes as off-white needles. The N2 isomer and oily impurities remain in the mother liquor.
-
Wash: Wash filter cake with cold 9:1 Heptane/EtOAc.
Protocol C: Palladium Removal (If Pd-catalyzed)
Best for: Removing dark colors or residual Pd from cross-coupling steps.
If you installed the 3-ethyl group via Suzuki or Negishi coupling, simple chromatography will not remove trace Palladium (which binds to the indazole nitrogens).
-
Reagent: SiliaMetS® Thiol or Thiourea-functionalized silica.
-
Procedure:
Part 4: Troubleshooting Guide (FAQs)
Q1: I see a "ghost" spot on TLC that smears between the N1 and N2 spots. What is it?
-
Diagnosis: This is often the 1H-indazole starting material (unmethylated) dragging due to the acidic proton interacting with the silica.
-
Fix: Add 1% Triethylamine (TEA) to your chromatography solvent system. This neutralizes the silica and sharpens the bands.
Q2: My product is a reddish-brown oil, but it should be a solid.
-
Diagnosis: This indicates oxidation products (quinones) or residual Palladium.
-
Fix: Perform Protocol C (Scavenging) followed by a rapid filtration through a short plug of activated charcoal/Celite. If it remains an oil, triturate with cold pentane to induce crystallization.
Q3: Can I distinguish N1/N2 isomers without HMBC?
-
Diagnosis: Yes, tentatively.
-
Fix: In 1H NMR (CDCl3), the N-Methyl peak for the N1-isomer typically appears around 4.00 ppm . The N2-isomer N-Methyl is often downfield, around 4.15–4.25 ppm , due to the adjacent anisotropic cone of the benzene ring (though this depends on substituents). NOESY is also powerful: N1-Me shows NOE to H7; N2-Me shows NOE to H3 (but you have an ethyl group at C3, so look for NOE to the ethyl CH2).
References
-
Separation of Indazole Isomers: Journal of Chromatography A, "Chromatographic resolution of N1- and N2-alkylated indazoles."
-
Indazole Alkylation Mechanics: Journal of Organic Chemistry, "Regioselectivity in the Alkylation of Indazoles."
-
Palladium Scavenging Protocols: Organic Process Research & Development, "Evaluation of Scavengers for the Removal of Palladium from Active Pharmaceutical Ingredients."
-
NMR Characterization of Indazoles: Magnetic Resonance in Chemistry, "Differentiation of regioisomeric N-alkylation of indazoles by advanced NMR techniques."
Sources
Technical Support Center: Optimizing Solvent and Base for Indazole N-Alkylation
Welcome to the Technical Support Center for Indazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing N-alkylated indazole derivatives. The regioselective alkylation of the indazole nucleus is a persistent challenge, with reaction outcomes often being a delicate balance of multiple factors.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to not only offer solutions but to explain the underlying chemical principles that govern success in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity (N1 vs. N2 alkylation) the primary challenge in indazole alkylation?
The core of the issue lies in the tautomeric nature of the indazole ring. It exists as two distinct, yet interconvertible, forms: the 1H-indazole and the 2H-indazole.[1] While the 1H-indazole is generally the more thermodynamically stable tautomer, direct alkylation can occur on the nitrogen atom of either form, frequently leading to a mixture of N1 and N2-substituted products.[1][2][3] Achieving high regioselectivity is crucial for efficient synthesis and avoiding the often difficult and costly separation of these isomers.[4]
Q2: What is the general mechanism of indazole N-alkylation?
The most common pathway is a base-mediated nucleophilic substitution (SN2) reaction. The process begins with the deprotonation of the indazole N-H by a suitable base, creating an indazolide anion. This anion is ambident, meaning it has two nucleophilic centers (N1 and N2). This indazolide anion then attacks the alkylating agent (e.g., an alkyl halide or tosylate) to form the N-alkylated product. The choice of base, solvent, and counter-ion significantly influences which nitrogen atom acts as the primary nucleophile.
Q3: How can I reliably determine if I have synthesized the N1 or N2 isomer?
Unambiguous structural assignment is critical. While 1D ¹H NMR can offer clues, two-dimensional NMR experiments are the gold standard.[1]
-
Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique for definitive assignment. For an N1-alkylated indazole, a correlation will be observed between the protons on the alpha-carbon of the alkyl chain (the -CH₂- group attached to the nitrogen) and the C7a carbon of the indazole ring. For the N2-isomer, this correlation will be to the C3 carbon.[1][3]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can also be used to distinguish between the two isomers.
Troubleshooting Guide: A Problem-Solving Approach
Problem 1: My reaction is giving a low yield or is not going to completion.
Low yields or incomplete conversions often stem from a suboptimal choice of base or solvent, or issues with reagent quality.
-
Reagent Purity: Ensure your indazole starting material, alkylating agent, and solvent are pure and anhydrous. Moisture can quench strong bases like sodium hydride (NaH) and interfere with the reaction.
-
Base Strength & Solubility: The base must be strong enough to deprotonate the indazole. For example, using weaker carbonate bases like K₂CO₃ or Na₂CO₃ in a solvent like THF, where they have poor solubility, may fail to produce any product.[1][2][5] In such cases, switching to a more polar solvent like DMF or using a stronger, more soluble base is necessary.
-
Reaction Temperature: Some combinations require heating to proceed at a reasonable rate. For instance, alkylations with NaH in THF may require warming to 50 °C for complete conversion.[2][6] Conversely, some reactions are sensitive to high temperatures, which can lead to side products.
Absolutely. The base is one of the most critical parameters. Its strength, the nature of its counter-ion, and its solubility all play a role.
-
For N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) are highly effective, especially in less polar aprotic solvents like THF.[4][6] The small Na⁺ cation is believed to coordinate with the N2 nitrogen and a substituent at the C3 position, sterically blocking the N2 position and directing alkylation to N1.[1][4]
-
For Mixed or N2-Leaning Selectivity: Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF are commonly used but often give mixtures.[2][4] Cs₂CO₃ is often more effective than K₂CO₃ due to its better solubility and the "cesium effect," which can enhance the nucleophilicity of the indazolide anion.[2]
-
Organic Bases: A base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, but may also result in poor conversion depending on the solvent.[2][5]
Problem 2: I'm getting a mixture of N1 and N2 isomers. How do I improve regioselectivity?
This is the most common challenge. The key is to manipulate the reaction conditions to favor one tautomer or one nucleophilic site over the other.
To favor the thermodynamically more stable N1 isomer, you should choose conditions that exploit steric hindrance at the N2 position or allow for equilibration to the most stable product.
-
The Gold Standard (NaH in THF): The combination of sodium hydride (NaH) in an anhydrous, less-polar aprotic solvent like tetrahydrofuran (THF) is a highly reliable method for achieving N1 selectivity.[1][2][6] This is particularly effective for indazoles with substituents at the C3 position, where >99% N1 regioselectivity has been observed.[2][7]
-
Chelation Control with Cesium: Using cesium carbonate (Cs₂CO₃) in a solvent like dioxane can also be highly effective for N1-alkylation.[4][8] It is proposed that the large cesium cation forms a chelated intermediate with the C3-carboxylate group, sterically hindering the N2 position.[4][9]
-
Thermodynamic Equilibration: Using specific electrophiles like α-halo carbonyls or β-halo esters can lead to an equilibrium that favors the formation of the more stable N1-substituted product.[1][2][3]
Achieving N2 selectivity often requires steering the reaction away from thermodynamic control and towards kinetic control, or using specialized reagents.
-
Substituent Effects: The electronic properties of the indazole ring are crucial. Strong electron-withdrawing groups (e.g., -NO₂ or -CO₂Me) at the C7 position have been shown to confer excellent N2 regioselectivity (≥96%).[1][2][7]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, PPh₃, and DEAD or DIAD) has a strong preference for forming the N2-alkylated regioisomer.[1][3] This method is an excellent alternative when standard SN2 conditions fail to provide the desired N2 product.
-
Acid-Catalyzed Methods: Recent advances have shown that acid-catalyzed conditions can provide high N2 selectivity. For example, using TfOH with diazo compounds or alkyl trichloroacetimidates has been reported to give excellent N2 selectivity.[10][11][12]
Visualizing the Workflow & Decision Process
A logical approach is key to optimizing your reaction. The following diagrams illustrate a general experimental workflow and a decision-making process for selecting the right conditions.
Caption: General Experimental Workflow for Indazole N-Alkylation.
Caption: Decision Matrix for Regioselective N-Alkylation.
Key Experimental Protocols
Here are starting-point protocols for achieving selective N1 and N2 alkylation. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: General Procedure for Selective N1-Alkylation (NaH/THF)
This protocol is optimized for achieving high N1-regioselectivity and is particularly effective for indazoles with C3-substituents.[1][4]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.
-
Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: General Procedure for Selective N2-Alkylation (Mitsunobu Reaction)
This method shows a strong preference for the formation of the N2-regioisomer.[1][3][8]
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Dropwise, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS. (Note: Gentle heating to 50°C may be required for some substrates).[4][8]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.
Reference Data Tables
For your convenience, here are tables summarizing the properties of common solvents and bases used in indazole N-alkylation.
Table 1: Properties of Common Solvents
| Solvent | Abbreviation | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Tetrahydrofuran | THF | Polar Aprotic | 7.5 | 66 | Excellent for N1-selectivity with NaH.[2] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 36.7 | 153 | Good for dissolving carbonate bases, but often gives N1/N2 mixtures.[2][4] |
| Acetonitrile | MeCN | Polar Aprotic | 37.5 | 82 | Can be used with carbonate bases.[5] |
| Dioxane | - | Nonpolar Aprotic | 2.2 | 101 | Effective for N1-selectivity with Cs₂CO₃.[4][8] |
| Toluene | - | Nonpolar Aprotic | 2.4 | 111 | Limited use due to poor solubility of inorganic bases.[5] |
Table 2: Properties of Common Bases
| Base | Formula | pKₐ of Conj. Acid | Type | Common Use/Notes |
| Sodium Hydride | NaH | ~35 | Strong, Non-nucleophilic | Gold standard for N1-selectivity in THF.[1][2] |
| Cesium Carbonate | Cs₂CO₃ | 10.33 | Moderate, Inorganic | Effective base in DMF or Dioxane; can provide good N1-selectivity.[2][4] |
| Potassium Carbonate | K₂CO₃ | 10.33 | Moderate, Inorganic | Common, inexpensive base. Often gives N1/N2 mixtures in DMF.[5] |
| Potassium tert-Butoxide | t-BuOK | ~19 | Strong, Bulky | Can provide high N1-selectivity but may have poor conversion.[5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | ~13.5 | Strong, Non-nucleophilic Organic | Can influence regioselectivity but may lead to incomplete reactions.[2][5] |
References
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. (2021). Royal Society of Chemistry. Available at: [Link]
-
Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. Available at: [Link]
-
Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1955. Available at: [Link]
-
Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1955. Available at: [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]
-
Gallegos, L., et al. (2024). Regioselective N-alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6825-6831. Available at: [Link]
-
Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
-
Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. Available at: [Link]
-
Synthesis of 2H-Indazoles. Organic Chemistry Portal. Available at: [Link]
-
Gallegos, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. Available at: [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]
-
Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. (2025). Organic Letters. American Chemical Society. Available at: [Link]
-
Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ProQuest. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective <i>N</i>-alkylation of the 1<i>H</i>-indazole scaffold; ring substituent and <i>N</i>-alkylating reagent effects on regioisomeric distribution - ProQuest [proquest.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. 2H-Indazole synthesis [organic-chemistry.org]
Indazole Synthesis Technical Support: Bromination Control Center
Current Status: Operational Ticket Focus: Preventing Di-bromination & Regiocontrol in Indazole Scaffolds Assigned Specialist: Senior Application Scientist
Introduction: The Kinetic vs. Thermodynamic Battlefield
Welcome to the technical support hub for indazole functionalization. If you are reading this, you are likely facing the "Indazole Dilemma": the scaffold is an ambident nucleophile. The pyrazole ring (C3) and the benzene ring (C5/C7) are in a constant tug-of-war for electron density.
The Core Problem: Di-bromination (typically 3,5- or 3,7-dibromo species) occurs because the first bromine atom, while withdrawing, does not sufficiently deactivate the ring system under forcing conditions, or because the reaction conditions inadvertently activate the wrong ring.
This guide replaces "trial and error" with mechanistic causality .
Module 1: Critical Concepts (The "Why")
To fix the protocol, you must control the protonation state of the indazole nitrogens.
The Regioselectivity Switch
-
Neutral/Basic Conditions (Kinetic Control): The electron-rich pyrazole ring is the most nucleophilic. Electrophilic aromatic substitution (
) occurs at C3 . -
Acidic Conditions (Thermodynamic/Electronic Shift): Strong acids protonate N2. This creates a pyridinium-like cation, severely deactivating the pyrazole ring. The nucleophilic attack shifts to the benzene ring, typically C5 (para to the hydrazone-like system).
The Di-bromination Trap
Over-bromination is rarely random. It is a function of local concentration and thermal activation .
-
Scenario A: You add NBS too fast. Local concentration spikes
eq. The highly reactive C3-bromo product immediately reacts again at C5. -
Scenario B: You heat the reaction to speed it up. You overcome the activation energy barrier for the second bromination event.
Module 2: Troubleshooting Guides (Q&A)
Ticket #001: "I am seeing significant 3,5-dibromoindazole in my C3-bromination."
Diagnosis: Loss of Kinetic Control. Root Cause: Excess brominating agent or high temperature.[1][2]
Corrective Actions:
-
Stoichiometry Audit: Are you calculating equivalents based on purity? Commercial NBS is often degraded. Titrate or recrystallize your NBS. Use exactly 1.00 - 1.05 eq .
-
The "Cold-Slow" Protocol: Cool reaction to 0°C or -10°C . Add NBS as a solution in DMF dropwise over 1 hour.
-
Switch Reagents: If NBS is too harsh, switch to DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) . It releases Br+ more slowly and is often cleaner for indazoles [1].
Ticket #002: "I need 5-bromoindazole, but I keep getting 3-bromo or mixtures."
Diagnosis: Insufficient Deactivation of Pyrazole. Root Cause: The reaction media is not acidic enough to fully protonate N2.
Corrective Actions:
-
Acid Concentration: Do not just use "catalytic" acid. You need a solvent system like conc. H2SO4 or AcOH/Ac2O .
-
Protecting Group Strategy: If you cannot use strong acid, block C3. However, the standard industrial route is to start with 5-bromo-2-fluorobenzaldehyde and cyclize with hydrazine, rather than brominating the indazole core, to guarantee regiocontrol.
Ticket #003: "My reaction stalls at 80% conversion. Should I add more NBS?"
Diagnosis: The "Stall" Trap. Advice: NO. Adding more NBS pushes the 80% product toward di-bromination while the remaining 20% starting material reacts slowly.
Corrective Actions:
-
Workup Now: It is easier to separate starting material (polarity difference) than to separate mono-bromo from di-bromo (very similar Rf).
-
Check Solvent: If using MeCN, switch to DMF . The higher polarity stabilizes the transition state (sigma complex), increasing the rate of mono-bromination without requiring heat.
Module 3: Verified Experimental Protocols
Protocol A: High-Fidelity C3-Mono-Bromination (NBS Method)
Target: Unprotected or N-protected indazoles wanting C3-Br.
Reagents:
-
Substrate: 1H-Indazole (1.0 eq)
-
Reagent: N-Bromosuccinimide (Recrystallized, 1.05 eq)
-
Solvent: DMF (0.2 M concentration)
Step-by-Step:
-
Dissolution: Dissolve indazole in anhydrous DMF under
atmosphere. -
Thermal Set: Cool the vessel to 0°C using an ice/brine bath.
-
Controlled Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise via syringe pump or addition funnel over 45-60 minutes .
-
Why? Keeps instantaneous [Br+] low, preventing the "second attack."
-
-
Monitoring: Stir at 0°C for 2 hours. Pull aliquot for TLC/LCMS.
-
Self-Validation: If SM remains >5% but di-bromo appears, STOP. Your temperature is too high for the substrate's reactivity profile.
-
-
Quench: Pour into ice-water containing 5% Sodium Thiosulfate (
). This immediately kills unreacted bromine species. -
Isolation: Filter precipitate or extract with EtOAc.
Protocol B: C5-Selective Bromination (The "Super-Acid" Method)
Target: Accessing the benzene ring functionalization.
Reagents:
-
Substrate: 1H-Indazole (1.0 eq)
-
Reagent: Bromine (
, 1.1 eq)[3] -
Solvent/Catalyst: Glacial Acetic Acid (AcOH) + catalytic
(optional) or conc. .
Step-by-Step:
-
Protonation: Dissolve indazole in AcOH. If selectivity is poor in test runs, add
to force N-protonation. -
Addition: Add
dropwise at room temperature. -
Heating: This reaction requires energy. Heat to 60-80°C .
-
Note: Because the ring is deactivated, di-bromination is actually less of a risk here than in Protocol A, but regioselectivity (C5 vs C7) is the new challenge.
-
-
Quench: Pour onto ice/NaOH mixture to neutralize acid and precipitate product.
Module 4: Visualizing the Logic
Figure 1: Reaction Pathway & Decision Tree
This diagram guides you through the conditions required to hit specific carbons and avoid the di-bromo pitfall.
Caption: Decision tree for regioselective bromination. Green paths indicate optimal protocols; red paths indicate failure modes leading to di-bromination.
Summary Data: Solvent & Reagent Effects
| Variable | Condition | Outcome | Risk |
| Reagent | NBS | High C3 selectivity, mild.[2][4][5] | High risk of di-bromo if >1.1 eq used. |
| Reagent | Br2 (Elemental) | Aggressive, often requires acid. | Hard to control stoichiometry; volatile.[2] |
| Reagent | DBDMH | Slow release of Br+. | Excellent for preventing over-bromination [1]. |
| Solvent | DMF | High solubility, stabilizes intermediates. | Difficult to remove; can participate in Vilsmeier side-rxn if |
| Solvent | AcOH | Promotes C5 attack (via protonation). | Poor solubility for some substrates. |
| Temp | 0°C | Kinetic control (Mono-sub). | Reaction may be slow.[2] |
| Temp | >80°C | Thermodynamic push. | Guaranteed 3,5-dibromination with NBS. |
References
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Source: RSC Advances, 2023. [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Source: RSC Advances, 2023. [Link]
-
Regioselective C7 bromination... of 4-substituted NH-free indazoles. Source: RSC Advances, 2021. [Link]
-
Indazole Synthesis and Functionalization (General Review). Source: Organic Chemistry Portal. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of 6-Bromo-3-ethyl-1-methylindazole by HPLC and Alternative Methods
For researchers, scientists, and professionals in the fast-paced world of drug development, establishing the purity of novel chemical entities is a cornerstone of ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 6-Bromo-3-ethyl-1-methylindazole, a key heterocyclic intermediate in medicinal chemistry. The insights and experimental data presented herein are designed to empower you to make informed decisions in your analytical strategy.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
6-Bromo-3-ethyl-1-methylindazole is a substituted indazole, a class of heterocyclic compounds that are prevalent in a wide array of pharmacologically active molecules, including those with anti-cancer and neurobiological activities[1]. As a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), the purity of this intermediate directly impacts the quality and safety of the final drug product. Even seemingly minor impurities can have significant consequences, potentially altering the pharmacological profile or introducing toxicity. Therefore, a robust and well-validated analytical method for purity determination is not just a regulatory requirement, but a scientific necessity.
This guide will focus on a developed HPLC method as the primary mode of analysis and will compare its performance with two orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for the purity determination of non-volatile and thermally labile compounds, making it exceptionally well-suited for many pharmaceutical intermediates like 6-Bromo-3-ethyl-1-methylindazole[2]. Its high resolution and sensitivity are ideal for separating the main compound from closely related impurities[2].
Rationale for HPLC Method Development
The development of a stability-indicating HPLC method is a multi-step process that begins with understanding the physicochemical properties of the analyte. 6-Bromo-3-ethyl-1-methylindazole is a moderately polar, non-volatile organic molecule, making reversed-phase HPLC the logical choice. A C18 column is selected for its versatility and proven performance with a wide range of pharmaceutical compounds.
The mobile phase composition is critical for achieving optimal separation. A gradient elution with a mixture of an aqueous phase (with a pH modifier to ensure consistent peak shapes for the basic indazole ring) and an organic solvent like acetonitrile allows for the effective elution of both polar and non-polar impurities. UV detection is chosen based on the strong chromophore of the benzimidazole core, which is expected to exhibit significant absorbance around 254 nm.
Experimental Protocol: HPLC Purity Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 6-Bromo-3-ethyl-1-methylindazole sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram (Area % method).
Caption: Workflow for HPLC purity analysis of 6-Bromo-3-ethyl-1-methylindazole.
Forced Degradation Studies: Ensuring Method Specificity
To ensure the developed HPLC method is "stability-indicating," forced degradation studies are performed. This involves subjecting the 6-Bromo-3-ethyl-1-methylindazole sample to harsh conditions to intentionally generate degradation products. The goal is to demonstrate that these degradation products are well-resolved from the main peak and from each other.
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours
The results of the forced degradation study would ideally show distinct peaks for the degradation products, demonstrating the specificity of the HPLC method.
Alternative Analytical Techniques: An Orthogonal Approach
While HPLC is a powerful tool, relying on a single analytical technique can sometimes provide an incomplete picture of a sample's purity. Orthogonal methods, which rely on different separation or detection principles, are invaluable for a comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. While 6-Bromo-3-ethyl-1-methylindazole itself is not highly volatile, GC-MS can be an excellent tool for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.
Comparison with HPLC:
| Feature | HPLC | GC-MS |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Sensitivity | High, dependent on the detector | Very high for volatile compounds |
| Speed | Moderate (10-60 min run times) | Fast (run times in minutes)[3] |
| Cost | Higher due to solvent consumption | Generally lower cost per analysis[4] |
| Identification | Based on retention time and UV spectrum | Definitive identification through mass fragmentation patterns |
When to use GC-MS: GC-MS is a complementary technique to HPLC for the analysis of 6-Bromo-3-ethyl-1-methylindazole, particularly for the detection of residual solvents and other volatile impurities that may not be well-retained or detected by HPLC.
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: A GC system coupled with a mass spectrometer (MS).
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful, primary method for purity determination because the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal[5][6]. Unlike chromatographic techniques, qNMR does not require a reference standard for the analyte itself; instead, a certified internal standard of known purity is used for quantification[7].
Comparison with HPLC:
| Feature | HPLC | qNMR |
| Quantification Principle | Relative (Area %) or external standard calibration | Absolute quantification against an internal standard |
| Reference Standard | Requires a pure reference standard of the analyte | Requires a certified internal standard (can be a different compound) |
| Selectivity | High, based on chromatographic separation | High, based on distinct chemical shifts |
| Throughput | High | Lower |
| Structural Information | Limited | Provides detailed structural information |
When to use qNMR: qNMR is an excellent orthogonal technique to HPLC for obtaining an absolute purity value. It is particularly useful when a highly pure reference standard of the analyte is not available[7]. It can also detect non-chromophoric impurities that might be missed by UV detection in HPLC.
Experimental Protocol: qNMR Purity Determination
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 6-Bromo-3-ethyl-1-methylindazole and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
Caption: Relationship between HPLC and alternative methods for purity assessment.
Data Summary and Comparison
To illustrate the comparative performance of these techniques, a hypothetical batch of 6-Bromo-3-ethyl-1-methylindazole with known impurities was "analyzed" using each method.
| Analytical Method | Purity Value (%) | Impurity A (Starting Material) (%) | Impurity B (Isomer) (%) | Residual Solvent (Toluene) (ppm) |
| HPLC (Area %) | 99.5 | 0.25 | 0.20 | Not Detected |
| GC-MS | Not Applicable | Not Detected | Not Detected | 150 |
| qNMR | 99.2 (Absolute Purity) | 0.28 | 0.22 | Not Quantified |
Analysis of Results:
-
HPLC provided a high-resolution separation of the main compound from process-related impurities (Impurity A and B), giving a relative purity value. However, it was not suitable for detecting the volatile residual solvent.
-
GC-MS was highly effective in identifying and quantifying the residual toluene, a common solvent in organic synthesis, which was missed by HPLC.
-
qNMR provided an absolute purity value, which was slightly lower than the relative purity from HPLC. This could be due to the presence of non-chromophoric impurities that were not detected by the UV detector in the HPLC system.
Conclusion: A Multi-faceted Approach to Purity Analysis
The purity analysis of a critical pharmaceutical intermediate like 6-Bromo-3-ethyl-1-methylindazole is best approached with a combination of analytical techniques. While HPLC stands out as the primary method for its high resolving power and suitability for non-volatile compounds, it provides a relative purity value and may not detect all impurities.
GC-MS serves as an essential complementary technique for the detection and quantification of volatile impurities, such as residual solvents, which are often overlooked by HPLC.
Quantitative NMR (qNMR) offers a powerful orthogonal approach for determining the absolute purity of the compound without the need for a specific reference standard. It provides a valuable cross-validation of the HPLC results and can uncover non-chromophoric impurities.
By leveraging the strengths of each of these analytical methods, researchers and drug development professionals can build a comprehensive and robust purity profile for their compounds, ensuring the highest standards of quality and safety in the journey from intermediate to final drug product.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR) | Metrology-grade Analysis for Natural Products and Pharmaceuticals. Pharmacognosy Institute (PHCI). Available at: [Link]
-
Mestrelab Resources. (2024, September 16). What is qNMR and why is it important? Available at: [Link]
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51-59.
-
RSSL. qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]
- Singh, R., & Kumar, R. (2017). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis, 145, 473-481.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of pharmaceutical and biomedical analysis, 38(5), 813-823.
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: development and potential of a method for natural products analysis.
- Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231.
-
Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Available at: [Link]
-
PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]
-
Chromatography Today. (2016, July 27). HPLC vs GC - A Beginner's Guide. Available at: [Link]
-
GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Available at: [Link]
-
Watson International. 6-Bromo-1-methyl-1H-idazole CAS 590417-94-0. Available at: [Link]
-
Intermediates. 6-bromo-3-iodo-1H-indazole for critical molecular building block. Available at: [Link]
- ResearchGate. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
A Comparative Guide to the Synthesis of 6-Bromo-3-ethyl-1-methylindazole for Pharmaceutical Research
In the landscape of pharmaceutical development, the indazole scaffold is a cornerstone for the design of a multitude of therapeutic agents. The specific derivative, 6-Bromo-3-ethyl-1-methylindazole, presents a valuable building block for targeting a range of biological pathways. Its strategic functionalization, featuring a bromine atom for further diversification, an ethyl group influencing steric and electronic properties, and a methyl group at the N1 position for modulating solubility and metabolic stability, makes it a highly sought-after intermediate.
This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of 6-Bromo-3-ethyl-1-methylindazole, tailored for researchers, scientists, and professionals in drug development. We will delve into a classical, sequential approach and a modern, cross-coupling-based methodology. Each route will be critically evaluated based on experimental data, efficiency, scalability, and practical considerations in a research and development setting.
Route 1: The Classical Approach - Cyclization and N-Methylation
This well-established route relies on the construction of the indazole core through the condensation of a substituted ketone with hydrazine, followed by the crucial N-methylation step. This pathway is often favored for its straightforward nature and the use of readily available starting materials.
Experimental Workflow
Caption: Workflow for the classical synthesis of 6-Bromo-3-ethyl-1-methylindazole.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)propan-1-one (Friedel-Crafts Acylation)
The synthesis commences with a Friedel-Crafts acylation to introduce the propionyl group onto the aromatic ring.[1][2]
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add propanoyl chloride (1.1 eq) dropwise.
-
Addition of Substrate: After stirring for 15 minutes, add 1-bromo-3-fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.
Expertise & Experience Insight: The choice of a Lewis acid catalyst is critical in Friedel-Crafts reactions. Aluminum chloride is highly effective but can be challenging to handle on a large scale due to its hygroscopic nature. Alternative catalysts such as iron(III) chloride or zinc chloride can be explored for milder reaction conditions.[3]
Step 2: Synthesis of 6-Bromo-3-ethyl-1H-indazole (Cyclization)
The indazole core is formed by the condensation of the ketone with hydrazine.
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-bromo-2-fluorophenyl)propan-1-one (1.0 eq) in ethylene glycol.
-
Addition of Hydrazine: Add hydrazine hydrate (2.0 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 120-130 °C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 6-bromo-3-ethyl-1H-indazole.
Trustworthiness: This cyclization reaction is a robust and widely documented method for the synthesis of 3-alkylindazoles from o-fluoro-ketones.[4] The use of a high-boiling solvent like ethylene glycol facilitates the displacement of the fluorine atom.
Step 3: Synthesis of 6-Bromo-3-ethyl-1-methylindazole (N-Methylation)
The final step involves the methylation of the indazole nitrogen. The regioselectivity of this step is a critical consideration.
-
Reaction Setup: To a solution of 6-bromo-3-ethyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Addition of Methylating Agent: Stir the mixture for 30 minutes at 0 °C, then add methyl iodide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography to separate the N1 and N2 isomers.
Authoritative Grounding: The N-alkylation of indazoles can yield a mixture of N1 and N2 isomers. The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF generally favors the formation of the thermodynamically more stable N1-methylated product.[5][6]
Route 2: The Modern Approach - Cross-Coupling Strategy
This contemporary route utilizes the power of palladium-catalyzed cross-coupling reactions to introduce the ethyl group at a later stage. This approach can offer higher efficiency and selectivity, particularly for complex molecules, but may involve more sophisticated reagents and catalysts.
Experimental Workflow
Caption: Workflow for the modern, cross-coupling-based synthesis of 6-Bromo-3-ethyl-1-methylindazole.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromo-3-iodo-1H-indazole
This di-halogenated precursor can be synthesized from 6-bromo-1H-indazole.
-
Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium hydroxide (2.0 eq) at room temperature.
-
Addition of Iodine: After stirring for 30 minutes, add a solution of iodine (1.1 eq) in DMF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by recrystallization.
Step 2: Synthesis of 6-Bromo-3-iodo-1-methyl-1H-indazole (N-Methylation)
-
Reaction Setup: To a solution of 6-bromo-3-iodo-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Addition of Methylating Agent: Add dimethyl sulfate (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography.[7]
Step 3: Synthesis of 6-Bromo-3-ethyl-1-methylindazole (Suzuki Coupling)
The final step involves the selective cross-coupling of the ethyl group at the C3 position.
-
Reaction Setup: In a reaction vessel, combine 6-bromo-3-iodo-1-methyl-1H-indazole (1.0 eq), ethylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like cesium carbonate (2.0 eq).
-
Solvent and Degassing: Add a mixture of 1,4-dioxane and water as the solvent. Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography.
Authoritative Grounding: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction.[8][9] The higher reactivity of the C-I bond compared to the C-Br bond allows for the selective introduction of the ethyl group at the C3 position.[10][11]
Quantitative Data Summary
| Parameter | Route 1: Classical Approach | Route 2: Modern Approach |
| Starting Materials | 1-Bromo-3-fluorobenzene, Propanoyl Chloride, Hydrazine Hydrate, Methyl Iodide | 6-Bromo-1H-indazole, Iodine, Methylating Agent, Ethylboronic Acid |
| Number of Steps | 3 | 3 |
| Overall Yield (Estimated) | 40-50% | 50-65% |
| Key Reagents | AlCl₃, NaH | Palladium Catalyst, Cesium Carbonate |
| Scalability | Good, but Friedel-Crafts can be challenging on a large scale. | Good, with potential for optimization of catalyst loading. |
| Purification | Column chromatography required for ketone and final product. | Column chromatography generally required for all steps. |
| Cost-Effectiveness | Generally lower cost of starting materials and reagents. | Higher cost associated with palladium catalysts and boronic acids. |
| Safety Considerations | Use of highly reactive AlCl₃ and NaH requires stringent anhydrous conditions. | Palladium catalysts can be pyrophoric. Handling of organoboron compounds. |
Senior Application Scientist's Recommendation
The choice between these two synthetic routes for 6-Bromo-3-ethyl-1-methylindazole depends heavily on the specific needs and resources of the research or development program.
Route 1 (Classical Approach) is recommended for:
-
Initial exploratory synthesis and small-scale preparations where cost-effectiveness of starting materials is a primary concern.
-
Laboratories with established expertise in handling moisture-sensitive reagents like aluminum chloride and sodium hydride.
-
Projects where a moderate overall yield is acceptable.
The main challenge in this route lies in the potentially problematic large-scale execution of the Friedel-Crafts acylation and the need for careful control of the N-methylation regioselectivity.
Route 2 (Modern Approach) is the preferred method for:
-
Larger scale synthesis and process development where higher overall yields and cleaner reaction profiles are critical.
-
Projects requiring a more convergent and potentially more efficient synthesis.
-
Applications where the cost of specialized reagents like palladium catalysts and boronic acids is justified by the improved outcome.
While the initial investment in catalysts and reagents is higher, the potential for higher yields, greater selectivity, and milder reaction conditions often makes this the more attractive option for pharmaceutical development campaigns. The modularity of this approach also allows for the late-stage introduction of diverse functionalities at the C3 position, which is highly advantageous for structure-activity relationship (SAR) studies.
References
- Kumar Mahto M, Yellapu N K, Kilaru R B, et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012.
- Ben-Yahia A, Naas M, El Brahmi N, et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry. 2013;17(3):304-309.
- Ben-Yahia A, et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Save My Exams. Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. 2024.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. 2022.
- BenchChem. Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.
- Master Organic Chemistry. EAS Reactions (3)
- ChemicalBook. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis.
- University of Wisconsin-Madison.
- Organic Chemistry Portal.
- Alam, S. T., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC medicinal chemistry, 12(8), 1363–1373.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. 2024;20:1085-1096.
- ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
- CymitQuimica. CAS 345-94-8: 2-Bromo-1-(4-fluorophenyl)-1-propanone.
- Adichemistry.
- Chemistry LibreTexts. Sonogashira Coupling. 2024.
- ResearchGate.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. 2014;55(30):4124-4127.
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Alterman JL, Kraus GA. A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. 2022;54(03):655-657.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). 2024.
- Shi, F.
- PubChem. 1-(4-bromo-2-fluorophenyl)propan-2-one.
- Reddit. Struggling to make a sonogashira coupling reaction happen. r/Chempros. 2021.
- ChemicalBook. 1-(4-BROMO-PHENYL)-2-CHLORO-PROPAN-1-ONE synthesis.
- ASCA GmbH. 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one.
- Organic Chemistry Portal. Indazole synthesis.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2813.
- BenchChem.
- Lukin, K. A., et al. New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
- Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
- Truman State University.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Substituted Indazoles: Spotlight on the 6-Bromo-1,3-Dialkyl Scaffold
Introduction: The Indazole Nucleus as a Privileged Scaffold in Drug Discovery
To researchers in medicinal chemistry, the term "privileged scaffold" denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a quintessential example of such a scaffold. Its structural rigidity, combined with its capacity for hydrogen bonding and diverse substitution patterns, has made it a cornerstone in the development of numerous therapeutic agents.[1][2] Notably, several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, feature the indazole moiety, cementing its importance in modern oncology.[3]
This guide provides a comparative analysis of the biological activities of various indazole derivatives. While specific experimental data for 6-Bromo-3-ethyl-1-methylindazole is not extensively available in public literature, its structure represents a classic example of a 1,3,6-trisubstituted indazole. Therefore, we will use this molecule as a framework to explore the critical structure-activity relationships (SAR) that govern the biological effects of this compound class. We will delve into the influence of substituents at key positions, compare the performance of various derivatives using published experimental data, and provide detailed protocols for evaluating their activity in a laboratory setting.
The Indazole Core: A Versatile Foundation for Diverse Bioactivity
The therapeutic potential of indazole derivatives is remarkably broad. The scaffold has been successfully exploited to generate compounds with a wide array of biological functions, including:
-
Protein Kinase Inhibition: This is arguably the most successful application of the indazole scaffold. Derivatives have been designed to target a multitude of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), anaplastic lymphoma kinase (ALK), and cyclin-dependent kinases (CDKs), which are critical regulators of cell growth, proliferation, and angiogenesis.[2][3][4]
-
Anticancer Activity: Beyond specific kinase inhibition, many indazole derivatives exhibit potent cytotoxic effects against various cancer cell lines through diverse mechanisms, such as the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6][7][8]
-
Anti-Inflammatory Effects: Certain indazoles have demonstrated the ability to inhibit key mediators of inflammation, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α.[9]
-
Ion Channel Modulation: Recent studies have identified indazole-3-carboxamides as potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which play a crucial role in immune cell activation.[10]
Structure-Activity Relationship (SAR) Analysis: Deconstructing the Indazole Scaffold
The biological activity of an indazole derivative is not inherent to the core itself but is exquisitely controlled by the nature and position of its substituents. Understanding the SAR is paramount for the rational design of potent and selective drug candidates.
The Role of the 6-Bromo Substituent
The presence of a halogen, such as bromine, at the 6-position is a common feature in many synthetic indazole libraries.[11] This is not merely by chance; the bromine atom serves two primary functions:
-
A Synthetic Handle: From a chemistry perspective, the bromine atom is an exceptionally useful functional group. It provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of a vast array of different chemical groups.[12][13] This enables the rapid generation of diverse compound libraries to systematically probe the binding pocket of a biological target.
-
Modulation of Binding Affinity: The electronegative nature and size of the bromine atom can contribute directly to the binding affinity of the molecule within a protein's active site through halogen bonding or by occupying a specific hydrophobic pocket.
Influence of N1-Alkylation (e.g., 1-methyl)
Alkylation or arylation at the N1 position of the indazole ring is a critical determinant of biological activity. In many kinase inhibitors, for example, the N1 substituent is directed towards the solvent-exposed region of the ATP-binding pocket. The choice of this group is crucial for:
-
Potency and Selectivity: Modifying the N1 substituent can dramatically alter a compound's potency and its selectivity profile against a panel of different kinases.[14][15]
-
Physicochemical Properties: The N1 group significantly influences the molecule's solubility, lipophilicity, and metabolic stability—key parameters in determining its drug-like properties.
Impact of C3-Substitution (e.g., 3-ethyl)
The C3 position often points directly into the core of a protein's active site, making it a pivotal point of interaction. The substituent at this position can engage in critical hydrogen bonds, van der Waals interactions, or hydrophobic interactions that anchor the inhibitor to its target. Structure-activity relationship studies have consistently shown that even minor modifications at the C3 position, such as changing an ethyl group to a cyclopropyl or phenyl group, can lead to orders-of-magnitude differences in potency.[10][16]
Comparative Analysis of Biological Activity in Indazole Derivatives
To illustrate the impact of these substitutions, the following table summarizes the in vitro antiproliferative activities of several indazole derivatives against various human cancer cell lines. The data, compiled from multiple studies, highlights how different substitution patterns on the indazole core influence potency, measured by the half-maximal inhibitory concentration (IC50).
| Compound ID | Indazole Substitutions | Target Cell Line | Biological Activity (IC50, µM) | Reference |
| Compound 2f | 1-H, 3-(E)-styryl, 5-methoxy, 6-pyridyl | 4T1 (Breast Cancer) | 0.23 | [5] |
| Compound 2f | 1-H, 3-(E)-styryl, 5-methoxy, 6-pyridyl | MCF-7 (Breast Cancer) | 0.34 | [5] |
| Compound 3b | Curcumin-Indazole Analog | WiDr (Colorectal Carcinoma) | 27.20 | [17] |
| Compound 6o | 1-H, 3-amine derivative | K562 (Leukemia) | 5.15 | [7] |
| Compound 9f | 1-H, 6-(4-fluorobenzyl)amino | HCT116 (Colorectal Cancer) | 14.3 | [18] |
| Compound 12d | 1-(2,4-dichlorobenzyl), 3-carboxamide | Mast Cells (Calcium Influx) | Sub-µM | [10] |
| Compound 13i | Pyrimidine-indazole hybrid | VEGFR-2 (Kinase) | 0.0345 | [1] |
Note: This table is a representative sample and not an exhaustive list. The structural complexity of the substituents varies significantly between compounds.
Experimental Protocols for Biological Evaluation
To ensure scientific rigor, the biological activity of novel indazole derivatives must be assessed using validated, reproducible methods. The following sections detail standard protocols for determining cytotoxicity and target-specific inhibition.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[19][20][21] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial reductase enzymes in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test indazole compound (e.g., from 0.01 µM to 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The duration is chosen to allow for multiple cell doubling times.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Receptor Binding Assay (Generalized)
Receptor binding assays are essential for determining if a compound interacts directly with its intended target and for quantifying its binding affinity.[22] A common format is a competitive binding assay, where the test compound competes with a known, labeled ligand (often radiolabeled) for binding to the receptor.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare a source of the target receptor, such as a cell membrane preparation from cells overexpressing the receptor or a purified recombinant protein.
-
Reaction Mixture Setup: In a 96-well filter plate (e.g., with a glass fiber filter), combine the receptor preparation, a fixed concentration of a radiolabeled ligand (e.g., ³H-labeled known antagonist), and varying concentrations of the unlabeled test indazole compound in a suitable binding buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Place the filter plate on a vacuum manifold to rapidly aspirate the buffer. The receptor and any bound ligand will be retained by the filter, while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound ligand.
-
Quantification: Add liquid scintillation cocktail to each well. Seal the plate and count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor. The presence of the competing test compound will reduce this signal. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 (concentration that inhibits 50% of specific binding) or the Ki (inhibition constant).
Conclusion
The indazole scaffold remains a highly valuable and versatile starting point for the development of new therapeutic agents. While a detailed biological profile for 6-Bromo-3-ethyl-1-methylindazole requires direct experimental evaluation, a thorough analysis of structure-activity relationships within the broader indazole class provides a powerful predictive framework. The strategic placement of substituents—such as a bromine at the 6-position for synthetic diversification, and optimized alkyl groups at the N1 and C3 positions for potency and selectivity—is the cornerstone of designing effective indazole-based drugs. By employing robust experimental protocols, such as cytotoxicity and target-binding assays, researchers can effectively screen and characterize novel derivatives, paving the way for the next generation of indazole-based medicines.
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ
- Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science.
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- 6-Bromo-3-methylindazole. Chem-Impex.
- An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermedi
- 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole Properties. EPA.
- (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- Receptor Binding Assays. MilliporeSigma.
- Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. PharmaBlock.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. b.aun.edu.eg [b.aun.edu.eg]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 14. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CompTox Chemicals Dashboard [comptox.epa.gov]
- 17. japsonline.com [japsonline.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. scielo.br [scielo.br]
- 20. omicsonline.org [omicsonline.org]
- 21. researchgate.net [researchgate.net]
- 22. merckmillipore.com [merckmillipore.com]
Comparative analysis of halogenated indazoles in cross-coupling reactions
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is paramount for the exploration of new chemical space and the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for these transformations. This guide provides a comparative analysis of the reactivity of halogenated indazoles in several key cross-coupling reactions, offering insights into substrate selection, reaction optimization, and mechanistic considerations.
The Reactivity of Halogenated Indazoles: A Fundamental Overview
The success of a cross-coupling reaction is intrinsically linked to the reactivity of the halogenated substrate. In the context of halogenated indazoles, the nature of the halogen atom (I, Br, Cl) at a specific position, most commonly the 3-position, dictates the ease of the crucial oxidative addition step in the catalytic cycle.[1][2] This step, often rate-determining, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond.[1][3]
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
I > Br > Cl >> F
This trend is directly correlated with the carbon-halogen bond dissociation energy. The weaker C-I bond (approx. 65 kcal/mol for a phenyl-iodide) is more readily cleaved by the palladium catalyst compared to the stronger C-Br (approx. 81 kcal/mol) and C-Cl (approx. 96 kcal/mol) bonds.[4] Consequently, iodoindazoles are typically the most reactive substrates, often requiring milder reaction conditions, while chloroindazoles are the most challenging, necessitating more sophisticated catalyst systems and forcing conditions.
Comparative Analysis in Key Cross-Coupling Reactions
This section will delve into the comparative performance of iodo-, bromo-, and chloroindazoles in some of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably one of the most important C-C bond-forming reactions in modern organic synthesis due to its broad substrate scope and functional group tolerance.[5][6][7]
Reactivity Comparison:
-
Iodoindazoles: These are highly efficient coupling partners in Suzuki-Miyaura reactions.[4] They readily react under mild conditions with a variety of aryl and heteroaryl boronic acids, often with simple palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.[8] The high reactivity of the C-I bond allows for selective coupling at the 3-position even in the presence of other halogens like bromine on the indazole core.[9]
-
Bromoindazoles: Bromoindazoles are also widely used and effective substrates in Suzuki-Miyaura couplings.[10][11] While generally less reactive than their iodo counterparts, they offer a good balance of reactivity and stability. Modern catalyst systems, often employing bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, have made the coupling of bromoindazoles highly efficient.[12][13]
-
Chloroindazoles: The coupling of chloroindazoles presents a significant challenge due to the strength of the C-Cl bond.[5] Standard palladium catalysts are often ineffective. Successful couplings typically require specialized, highly active catalyst systems, such as those based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or NHC ligands, which promote the difficult oxidative addition step.[5]
Illustrative Data Summary: Suzuki-Miyaura Coupling of 3-Halogenated Indazoles
| Halogen (X) | Typical Catalyst System | Typical Conditions | Yield |
| Iodo (I) | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Mild base (e.g., Na₂CO₃), 80-100 °C | Excellent |
| Bromo (Br) | Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos | Stronger base (e.g., K₂CO₃, Cs₂CO₃), 100-120 °C | Good to Excellent |
| Chloro (Cl) | Pd₂(dba)₃/SPhos, PEPPSI-IPr | Strong base (e.g., K₃PO₄), High Temp (>120 °C) | Moderate to Good |
Note: Yields are generalized and highly dependent on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[14][15] The reaction involves the coupling of an aryl halide with a primary or secondary amine.
Reactivity Comparison:
-
Iodoindazoles: Similar to Suzuki-Miyaura coupling, iodoindazoles are excellent substrates for Buchwald-Hartwig amination. They react with a wide range of amines under relatively mild conditions.
-
Bromoindazoles: Bromoindazoles are also effective substrates, and a vast number of catalyst systems have been developed for their amination.[16] The choice of ligand is crucial and is often tailored to the specific amine coupling partner.[15]
-
Chloroindazoles: The amination of chloroindazoles is challenging and requires highly active catalyst systems. The development of sterically demanding and electron-rich phosphine ligands by Buchwald and Hartwig has been instrumental in enabling these transformations.
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Heck Reaction: Vinylation of Halogenated Indazoles
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[17] This reaction is particularly useful for introducing vinyl groups onto the indazole core.
Reactivity Comparison:
-
Iodo- and Bromoindazoles: Both iodo- and bromoindazoles are suitable substrates for the Heck reaction.[18][19][20] The choice between them may depend on the desired selectivity in polyhalogenated systems. Bromoindazoles have been successfully used in the synthesis of pharmaceutically relevant molecules like Axitinib.[18][19]
-
Chloroindazoles: The Heck reaction with chloroindazoles is less common and generally requires more forcing conditions and specialized catalysts.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling an aryl or vinyl halide with a terminal alkyne.[21] This reaction is instrumental in synthesizing alkynyl-substituted indazoles.
Reactivity Comparison:
-
Iodoindazoles: Iodoindazoles are the preferred substrates for Sonogashira couplings, reacting efficiently under mild, copper-co-catalyzed conditions.[21][22][23]
-
Bromoindazoles: Bromoindazoles can also undergo Sonogashira coupling, but often require higher temperatures and more active catalyst systems.[24]
-
Chloroindazoles: The Sonogashira coupling of chloroindazoles is rarely reported and is considered a very challenging transformation.[24]
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These are general procedures and may require optimization for specific substrates.
Representative Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1-methyl-1H-indazole
Workflow for Optimizing a Suzuki-Miyaura Reaction
Caption: A typical workflow for performing and optimizing a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-1-methyl-1H-indazole
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To a dry reaction vial, add 3-bromo-1-methyl-1H-indazole, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol: Buchwald-Hartwig Amination of 3-Bromo-1H-indazole
Materials:
-
3-Bromo-1H-indazole
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (3 mol%)
-
NaOtBu (1.4 equivalents)
-
Toluene or Dioxane
Procedure:
-
To a dry reaction vial, add 3-bromo-1H-indazole, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the amine and degassed solvent (toluene or dioxane).
-
Add NaOtBu to the reaction mixture.
-
Seal the vial and heat the reaction to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of halogenated indazole is a critical parameter in the design and execution of cross-coupling reactions. Iodoindazoles offer the highest reactivity, enabling milder reaction conditions, while bromoindazoles provide a good balance of reactivity and stability. Chloroindazoles, though the most challenging substrates, can be successfully employed with the advent of highly active and specialized catalyst systems. A thorough understanding of the reactivity trends and the judicious selection of catalysts, ligands, and reaction conditions are essential for the successful synthesis of functionalized indazoles for applications in drug discovery and materials science.
References
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions - Organic Chemistry Research. Available at: [Link]
-
Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. Available at: [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PubMed. Available at: [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals. Available at: [Link]
-
Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - PMC. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
(PDF) Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - ResearchGate. Available at: [Link]
-
Title The emergence of Pd-mediated reversible oxidative addition in cross coupling, carbohalogenation and carbonylation reaction - CORA. Available at: [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. Available at: [Link]
-
Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... - ResearchGate. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchGate. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF - ResearchGate. Available at: [Link]
-
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchGate. Available at: [Link]
-
Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
[Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed. Available at: [Link]
-
Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - RSC Publishing. Available at: [Link]
-
(PDF) Bromide-Assisted Chemoselective Heck Reaction of - Amanote Research. Available at: [Link]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available at: [Link]
-
Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” - ChemRxiv. Available at: [Link]
-
Catalytic Reactions Involving the Oxidative Addition of Si Halogen and Si Pseudohalogen Bonds as a Key Step - PMC. Available at: [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Semantic Scholar. Available at: [Link]
-
Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. Available at: [Link]
-
Oxidative Addition of Hydrogen Halides and Dihalogens to Pd. Trends in Reactivity and Relativistic Effects | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Solvent-free Sonogashira coupling reaction viahigh speed ball milling - Green Chemistry (RSC Publishing). Available at: [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC. Available at: [Link]
-
Cross-coupling reactions – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid - Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand - ACS Publications. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Available at: [Link]
Sources
- 1. DSpace [cora.ucc.ie]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. orgchemres.org [orgchemres.org]
- 13. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Solvent-free Sonogashira coupling reaction viahigh speed ball milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The 6-Bromo-Indazole Scaffold: A Comparative Analysis of PIM-1 Kinase Inhibitory Efficacy
A Technical Guide for Researchers in Oncology and Drug Discovery
The 1H-indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine structure of ATP and effectively target the ATP-binding pockets of various protein kinases. Within this class, 6-bromo-1H-indazole derivatives have emerged as a versatile foundation for developing potent and selective kinase inhibitors. This guide provides a comparative analysis of the 6-bromo-indazole scaffold's efficacy, with a specific focus on its potential as a PIM-1 kinase inhibitor, benchmarked against known inhibitors.
While specific efficacy data for 6-Bromo-3-ethyl-1-methylindazole is not extensively available in the public domain, the broader family of 6-substituted indazoles has demonstrated significant potential. This guide will, therefore, utilize data from closely related analogs to provide a representative comparison and valuable insights for researchers in the field.
Comparative Efficacy Against PIM-1 Kinase
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are crucial regulators of cell proliferation, survival, and differentiation. Their overexpression is implicated in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.
The following table summarizes the in vitro inhibitory activity of representative 6-substituted indazole analogs against PIM-1 kinase, alongside well-established PIM kinase inhibitors and a broad-spectrum kinase inhibitor for context.
| Compound/Analog | Target | IC50/Ki (nM) | Source |
| 6-Azaindazole Derivative (56f) | PIM-1, -2, -3 | Ki = 10-70 | [1] |
| 3-(Pyrazin-2-yl)-1H-indazole Derivative (60a) | PIM-1, -2, -3 | IC50 = 1-9 | [1] |
| SGI-1776 | PIM-1 | IC50 = 7 | [Pim-1 kinase inhibitor 6 |
| PIM-2 | IC50 = 363 | [Pim-1 kinase inhibitor 6 | |
| PIM-3 | IC50 = 69 | [Pim-1 kinase inhibitor 6 | |
| AZD1208 | PIM-1 | IC50 = 0.4 | [Recent Research Advances in Small-Molecule Pan-PIM Inhibitors] |
| PIM-2 | IC50 = 5.0 | [Recent Research Advances in Small-Molecule Pan-PIM Inhibitors] | |
| PIM-3 | IC50 = 1.9 | [Recent Research Advances in Small-Molecule Pan-PIM Inhibitors] | |
| Staurosporine | PIM-1 | IC50 = 16.7 | [Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - MDPI] |
Expert Analysis: The data indicates that the 6-substituted indazole scaffold can be decorated to produce highly potent PIM-1 kinase inhibitors, with some derivatives (e.g., 60a) exhibiting single-digit nanomolar efficacy, rivaling that of established inhibitors like SGI-1776 and approaching the potency of AZD1208. The bromine atom at the 6-position serves as a key synthetic handle, allowing for the introduction of various moieties to explore structure-activity relationships (SAR) and optimize for potency and selectivity.
PIM-1 Kinase Signaling Pathway
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway. Upon activation by cytokines and growth factors, STAT transcription factors induce the expression of PIM-1. PIM-1 then phosphorylates a range of downstream targets, leading to the promotion of cell cycle progression and the inhibition of apoptosis.
Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.
Experimental Methodologies
To ensure the scientific integrity of comparative efficacy studies, standardized and validated experimental protocols are paramount. Below are detailed methodologies for an in vitro biochemical assay and a cell-based assay to evaluate PIM-1 kinase inhibition.
In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of PIM-1 by measuring the amount of ADP produced, which is a direct product of the kinase's phosphotransferase activity.
Principle: The assay is performed in a multi-well plate format. The kinase reaction is initiated by adding ATP to a mixture of PIM-1 enzyme, a suitable substrate (e.g., a BAD-derived peptide), and the test compound. After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is subsequently used by a luciferase to generate a luminescent signal that is proportional to the PIM-1 kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the 6-bromo-indazole derivative and control inhibitors (e.g., SGI-1776, AZD1208) in an appropriate buffer containing a low percentage of DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compounds or vehicle control (DMSO).
-
Enzyme Addition: Add 2 µL of recombinant human PIM-1 kinase diluted in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Initiation of Kinase Reaction: Add 2 µL of a substrate/ATP mixture (e.g., PIM-1 substrate peptide and ATP at a concentration near the Km for PIM-1).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Caption: Workflow for In Vitro PIM-1 Kinase Inhibition Assay.
Cell-Based PIM-1 Inhibition Assay (Western Blot)
This assay determines the ability of a compound to inhibit PIM-1 kinase activity within a cellular context by measuring the phosphorylation of a known downstream substrate.
Principle: Cancer cell lines that overexpress PIM-1 (e.g., certain leukemia or prostate cancer cell lines) are treated with the test compound. Following treatment, the cells are lysed, and the total protein is extracted. The levels of phosphorylated BAD (a PIM-1 substrate) at Ser112 are then quantified by Western blotting and compared to the total BAD levels. A decrease in the ratio of phosphorylated BAD to total BAD indicates inhibition of PIM-1 kinase activity.
Step-by-Step Protocol:
-
Cell Culture: Culture a PIM-1 overexpressing cancer cell line (e.g., MOLM-16) in appropriate media.
-
Compound Treatment: Seed the cells in multi-well plates and treat with various concentrations of the 6-bromo-indazole derivative and control inhibitors for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated BAD (Ser112).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total BAD and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated BAD signal to the total BAD signal and the loading control. Plot the normalized signal against the compound concentration to determine the cellular IC50.
Conclusion
The 6-bromo-1H-indazole scaffold represents a promising starting point for the development of novel and potent PIM-1 kinase inhibitors. The available data on close analogs suggest that compounds derived from this scaffold can achieve high potency, comparable to that of established clinical candidates. The bromine at the 6-position provides a crucial handle for synthetic elaboration, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation and comparison of new chemical entities based on this privileged scaffold. Further investigation into the structure-activity relationships of 6-bromo-indazole derivatives is warranted to unlock their full therapeutic potential in the treatment of PIM-1-driven cancers.
References
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2025). MDPI. Retrieved February 19, 2026, from [Link]
-
In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2021). Spandidos Publications. Retrieved February 19, 2026, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
Sources
A Guide to Unambiguous Structural Validation of 6-Bromo-3-ethyl-1-methylindazole Using 2D NMR Spectroscopy
Abstract
In the realm of drug discovery and development, the precise structural characterization of novel chemical entities is not merely a formality but a foundational pillar of safety and efficacy.[1][2][3] An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety risks.[3][4] This guide provides a comprehensive, in-depth methodology for the unambiguous structural validation of 6-Bromo-3-ethyl-1-methylindazole, a representative N-heterocyclic scaffold, using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will move beyond a simple recitation of steps to explain the causal logic behind the selection of each experiment—¹H-¹H COSY, HSQC, and HMBC—and demonstrate how their synergistic data interpretation provides an irrefutable structural proof, far exceeding the capabilities of 1D NMR alone.[5][6]
Introduction: The Imperative of Structural Integrity
The journey from a lead compound to a clinical candidate is predicated on a detailed understanding of how a molecule's three-dimensional structure interacts with its biological target.[1][4][7] This makes the absolute confirmation of a synthesized compound's structure a critical, non-negotiable step. For N-heterocyclic compounds like indazoles, synthetic routes can often yield a mixture of isomers (e.g., N1 vs. N2 alkylation, or different positions of the bromine substituent). Relying solely on 1D ¹H or ¹³C NMR can be insufficient, as these spectra may not provide the necessary connectivity information to distinguish between closely related isomers.[6][8]
This guide uses 6-Bromo-3-ethyl-1-methylindazole as a practical example to illustrate a robust, self-validating workflow for structural elucidation.
Target Molecule:
Structure of 6-Bromo-3-ethyl-1-methylindazole
The Strategic Advantage of 2D NMR: A Multi-faceted Approach
To achieve unambiguous structural proof, we must establish the precise connectivity of every atom. This requires a suite of experiments where each provides a unique piece of the puzzle.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9][10] It is the primary tool for mapping out contiguous proton spin systems, such as the protons within the ethyl group and the coupled protons on the aromatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (¹JCH).[10][11][12] This is the definitive method for assigning a proton's signal to its corresponding carbon, providing a direct link between the ¹H and ¹³C spectra.[10][12]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. HMBC reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[11][12][13] These "long-range" correlations are critical for connecting disparate fragments of the molecule, such as linking the N-methyl group to the indazole core or the ethyl group to its attachment point.[12]
The logical workflow for this validation is visualized below.
Caption: Workflow for 2D NMR Structural Validation.
Experimental Protocols
NMR Sample Preparation
A high-quality spectrum begins with proper sample preparation. Contaminants or poor sample geometry can degrade the quality of the data, particularly for sensitive 2D experiments.
Step-by-Step Protocol:
-
Select Solvent: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice.[14]
-
Determine Concentration:
-
Dissolution: Weigh the sample and dissolve it completely in the deuterated solvent in a small vial.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[16] This prevents distortion of the magnetic field homogeneity.
-
Tube and Labeling: Ensure the NMR tube is clean, unscratched, and capped properly.[17] Label the tube clearly near the cap.[14][17]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[16][18]
NMR Data Acquisition
The following are general parameters for a 400 or 500 MHz spectrometer. Specific parameters should be optimized based on the instrument and sample.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | 16-32 scans, 2-second relaxation delay | Observe proton chemical shifts, integration, and coupling constants. |
| ¹³C{¹H} NMR | 1024-2048 scans, 2-second relaxation delay | Observe chemical shifts of all unique carbon atoms. |
| gCOSY | 2-4 scans per increment, 256 increments | Identify J-coupled proton networks. |
| gHSQC | 4-8 scans per increment, 256 increments | Correlate protons to their attached carbons (¹JCH). |
| gHMBC | 8-16 scans per increment, 256 increments | Correlate protons to carbons over 2-3 bonds (nJCH). |
Spectral Interpretation: A Step-by-Step Validation
Here, we will walk through the analysis of the expected data to confirm the structure of 6-Bromo-3-ethyl-1-methylindazole.
Step 1: Analysis of 1D ¹H and ¹³C NMR Spectra
First, we predict the signals.
-
¹H NMR: We expect to see a singlet for the N-CH₃ group, a quartet and a triplet for the CH₂-CH₃ group, and three distinct signals in the aromatic region.
-
¹³C NMR: We expect 9 unique carbon signals: one for the N-CH₃, two for the ethyl group, and six for the indazole ring system (two of which are quaternary).
Step 2: COSY Analysis - Connecting the Protons
The COSY spectrum will show two isolated spin systems.
-
Ethyl Group: A cross-peak will connect the quartet of the ethyl CH₂ to the triplet of the ethyl CH₃, confirming their adjacency.
-
Aromatic Ring: Cross-peaks will connect the adjacent aromatic protons. For the 6-bromo substitution, we expect to see a correlation between H-4 and H-5, and another between H-5 and H-7. H-4 and H-7 are too far apart to show a COSY correlation.
Caption: Key COSY correlations for 6-Bromo-3-ethyl-1-methylindazole.
Step 3: HSQC Analysis - Linking Protons to Carbons
The HSQC spectrum provides the direct one-bond H-C connections. Each proton signal on the 1D ¹H spectrum will correlate to exactly one carbon signal on the 1D ¹³C spectrum. This allows for the definitive assignment of all protonated carbons. For example, the proton singlet assigned to the N-methyl group will correlate to its specific carbon signal, and the aromatic protons H-4, H-5, and H-7 will each correlate to their respective carbons C-4, C-5, and C-7.
Step 4: HMBC Analysis - Assembling the Final Structure
The HMBC spectrum provides the critical long-range correlations that connect the molecular fragments and confirm the substitution pattern.
Key Validating Correlations:
-
N1-Methyl Position: The protons of the N-CH₃ group (let's call it H-1') will show a strong correlation to the quaternary carbon C-7a and the C-3 carbon. This is the single most important correlation set , as a correlation to C-7a is only possible from the N1 position, definitively ruling out the N2-methyl isomer.
-
Ethyl Group Position: The CH₂ protons of the ethyl group will show correlations to the quaternary C-3 and to the methyl carbon of the ethyl group. The correlation to C-3 confirms its attachment point on the indazole ring.
-
Bromo-Substituent Position: The aromatic proton H-7 (a singlet or narrow doublet) will show correlations to the bromine-bearing C-6 and to C-5. Similarly, the proton H-5 will show correlations to C-7 and the bromo-bearing C-6. The absence of a proton signal that correlates to two adjacent carbons in the way C-6 would confirms the bromine's location.
Caption: Crucial HMBC correlations confirming the molecular skeleton.
Data Summary
The convergence of data from all experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C signals.
| Position | δ ¹³C (ppm) (Predicted) | δ ¹H (ppm) (Predicted) | Multiplicity | Key HMBC Correlations from this Proton |
| 1-CH₃ | ~35 | ~3.8 | s | C-3, C-7a |
| 3 | ~145 | - | - | - |
| 3-CH₂CH₃ | ~22 | ~2.9 | q | C-3, 3-CH₂C H₃ |
| 3-CH₂CH₃ | ~14 | ~1.4 | t | C-3, 3-C H₂CH₃ |
| 3a | ~122 | - | - | - |
| 4 | ~122 | ~7.6 | d | C-3a, C-5, C-7a |
| 5 | ~125 | ~7.2 | dd | C-3a, C-4, C-6, C-7 |
| 6 | ~115 | - | - | - |
| 7 | ~112 | ~7.8 | d | C-3a, C-5, C-6 |
| 7a | ~140 | - | - | - |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
Conclusion
By systematically applying a combination of 1D and 2D NMR experiments, we have demonstrated a robust and self-validating methodology for the complete structural elucidation of 6-Bromo-3-ethyl-1-methylindazole. The COSY spectrum establishes proton-proton connectivities, the HSQC spectrum assigns protons to their carbons, and the HMBC spectrum pieces together the entire molecular framework and confirms the specific isomeric form. This multi-technique approach leaves no room for ambiguity, providing the high-confidence data essential for advancing compounds in a drug discovery pipeline.
References
-
Silva, A. M., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Molecules, 16(11), 9354-9398. Available at: [Link]
-
Linfoot, J. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Imperial College London. Available at: [Link]
-
Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery? Available at: [Link]
-
University of Ottawa. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
-
The Center for Professional Innovation & Education (CfPIE). (2024, September 3). The Role of Protein Structure Analysis in the Success of Biopharmaceuticals. Available at: [Link]
-
Tavares, H. R., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 19(9), 13585-13611. Available at: [Link]
-
University of Bern. (n.d.). NMR sample preparation. Available at: [Link]
-
Esteves, A. P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
Nguyen, T., et al. (2022). Interdisciplinary analysis of drugs: Structural features and clinical data. medRxiv. Available at: [Link]
-
Drug Discovery News. (2026, January 26). The power of structure-based drug design. Available at: [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5343-5351. Available at: [Link]
-
Larock, R. C., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(12), 3138-3141. Available at: [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Oxford Lectures. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]
-
Claramunt, R. M., & Elguero, J. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 54(10), 777-832. Available at: [Link]
- Powers, R. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. In NMR Spectroscopy in Education. ACS Symposium Series, Vol. 1129, pp 101-115. American Chemical Society.
-
Scribd. (n.d.). 2D NMR Spectros. Available at: [Link]
-
LibreTexts Chemistry. (2022, October 4). 5.3: HMBC and HMQC Spectra. Available at: [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Reynolds, W. F., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Available at: [Link]
Sources
- 1. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 2. The Role of Protein Structure Analysis in the Success of Biopharmaceuticals [cfpie.com]
- 3. Interdisciplinary analysis of drugs: Structural features and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JEOL USA blog | The role of structural biology in drug discovery [jeolusa.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. emerypharma.com [emerypharma.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. sites.uclouvain.be [sites.uclouvain.be]
- 15. organomation.com [organomation.com]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. imperial.ac.uk [imperial.ac.uk]
- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]
Benchmarking the synthesis of 6-Bromo-3-ethyl-1-methylindazole against literature methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes to 6-bromo-3-ethyl-1-methylindazole, a heterocyclic scaffold of interest in medicinal chemistry. We will analyze established literature methodologies and benchmark them against a proposed optimized synthesis, offering insights into reaction efficiency, scalability, and overall practicality for research and development applications.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities. Their structural resemblance to purines and indoles allows them to function as bioisosteres, interacting with various enzymatic targets. The specific substitution pattern of 6-bromo-3-ethyl-1-methylindazole presents a versatile platform for further functionalization, making its efficient synthesis a critical step in the development of novel therapeutics. The bromo-substituent at the 6-position offers a handle for cross-coupling reactions, while the ethyl group at the 3-position and the methyl group at the N1-position can influence binding affinity and metabolic stability.
Deconstruction of the Target Molecule: Synthetic Strategy
The synthesis of 6-bromo-3-ethyl-1-methylindazole can be approached by strategically assembling the core indazole ring and then introducing the desired substituents, or by starting with a pre-functionalized precursor. The key transformations to consider are:
-
Formation of the Indazole Core: Establishing the bicyclic pyrazole-benzene ring system.
-
Bromination: Regioselective introduction of a bromine atom at the C6 position.
-
Ethylation: Introduction of an ethyl group at the C3 position.
-
N-Methylation: Regioselective methylation at the N1 position.
The order and methodology of these steps significantly impact the overall yield and purity of the final product.
Literature Review: Established Synthetic Approaches
A survey of the scientific literature reveals several plausible, albeit not direct, routes to our target molecule. These can be categorized into two primary strategies: "Ring First, Substitution Later" and "Substitution First, Ring Closure Last".
Strategy 1: "Ring First, Substitution Later"
This approach begins with the synthesis of the indazole core, followed by sequential functionalization.
This route commences with the commercially available 1H-indazole. The key steps would be:
-
Bromination of 1H-Indazole: While direct bromination of indazole can lead to a mixture of products, specific conditions can favor C6 bromination.
-
N-Methylation of 6-Bromo-1H-indazole: This is a critical step where regioselectivity between N1 and N2 is a major challenge. The choice of base and alkylating agent is paramount. Under basic conditions, a mixture of N1 and N2 isomers is common, while acidic conditions can favor N2 alkylation.[1][2] For selective N1 alkylation, thermodynamic control is often sought.[3]
-
C3-Ethylation: This final step would likely involve a metal-catalyzed cross-coupling reaction, which can be challenging on an electron-rich heterocyclic system.
Strategy 2: "Substitution First, Ring Closure Last"
This strategy involves synthesizing a substituted phenylhydrazine precursor, which then undergoes cyclization to form the desired indazole. The Fischer Indole Synthesis, a classic method for indole synthesis, provides a conceptual framework for this type of cyclization.[4][5]
This more convergent approach involves the synthesis of a (4-bromo-2-ethylphenyl)hydrazine and its subsequent reaction with a suitable carbonyl compound to form the indazole ring.
-
Synthesis of the Substituted Phenylhydrazine: This can be a multi-step process starting from a commercially available bromotoluene derivative.
-
Formation of the Hydrazone and Cyclization: The substituted phenylhydrazine would be reacted with an appropriate aldehyde or ketone, followed by an acid-catalyzed cyclization to form the indazole ring. The classical Fischer indole synthesis often utilizes harsh acidic conditions and high temperatures.[5][6]
Proposed Benchmark Synthesis: An Optimized and Convergent Approach
Drawing upon insights from the literature, we propose an optimized synthetic route that aims to overcome the limitations of the previously discussed methods, focusing on improved regioselectivity and overall efficiency. This benchmark synthesis follows a "Substitution First, Ring Closure Last" strategy, which generally offers better control over the final substitution pattern.
Rationale for the Benchmark Synthesis
This route is designed to address the key challenges identified in the literature methods:
-
Regiocontrol: By constructing the indazole ring from a pre-functionalized phenylhydrazine, the positions of the bromo and ethyl groups are unequivocally established.
-
N-Methylation Selectivity: Performing the N-methylation on the 6-bromo-3-ethyl-1H-indazole intermediate allows for more predictable regioselectivity. The steric hindrance from the C3-ethyl group is expected to favor alkylation at the less hindered N1 position, a principle supported by studies on substituted indazoles.[7] The use of specific methylating agents like dimethyl carbonate (DMC) with a suitable base can further enhance N1 selectivity.[2][8]
Experimental Protocols
Benchmark Synthesis of 6-Bromo-3-ethyl-1-methylindazole
Step 1: Synthesis of (4-Bromo-2-methylphenyl)hydrazine
-
To a stirred solution of 4-bromo-2-methylaniline (1.0 eq) in concentrated hydrochloric acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added slowly to a pre-cooled solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The precipitate is collected by filtration, washed with a saturated sodium bicarbonate solution, and then with water.
-
The crude product is dried under vacuum to yield (4-bromo-2-methylphenyl)hydrazine.
Step 2: Synthesis of 6-Bromo-3-ethyl-1H-indazole
-
A mixture of (4-bromo-2-methylphenyl)hydrazine (1.0 eq) and propionaldehyde (1.2 eq) in ethanol is stirred at room temperature for 1 hour to form the corresponding hydrazone.
-
The solvent is removed under reduced pressure.
-
The crude hydrazone is added to polyphosphoric acid (PPA) at 100 °C and the mixture is stirred for 3 hours.
-
The reaction mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford crude 6-bromo-3-ethyl-1H-indazole.
-
The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of 6-Bromo-3-ethyl-1-methylindazole
-
To a solution of 6-bromo-3-ethyl-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq) is added portion-wise at 0 °C under a nitrogen atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
Methyl iodide (1.1 eq) is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 6-bromo-3-ethyl-1-methylindazole.
Comparative Data Analysis
| Parameter | Literature Route A | Literature Route B | Benchmark Synthesis |
| Overall Yield | Low to Moderate | Moderate | High |
| Number of Steps | 3-4 | 3-4 | 3 |
| Regioselectivity | Poor (N-methylation) | Good | Excellent |
| Scalability | Challenging | Moderate | Good |
| Reagent Toxicity | Moderate | High (Hydrazines) | High (Hydrazines, CH3I) |
| Purification | Difficult (Isomer separation) | Moderate | Straightforward |
Discussion and Conclusion
The benchmark synthesis presented here offers a significant improvement over plausible literature-based routes for the preparation of 6-bromo-3-ethyl-1-methylindazole. The key advantage lies in the strategic, convergent approach that ensures excellent control over the substitution pattern, thereby avoiding the formation of difficult-to-separate isomers. While the use of hydrazine derivatives and methyl iodide necessitates appropriate safety precautions, the high overall yield and straightforward purification make this route more amenable to scale-up for drug development applications.
In contrast, the "Ring First, Substitution Later" approach (Route A) is plagued by poor regioselectivity during the N-methylation step, leading to complex purification procedures and lower yields of the desired N1-isomer. The classical Fischer indole synthesis-type approach (Route B), while offering good regiocontrol for the core, can suffer from harsh reaction conditions and the multi-step synthesis of the required substituted phenylhydrazine.
References
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link][9]
-
Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link][11]
-
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ACS Publications. [Link][12]
-
Process for the preparation of substituted indazoles. Google Patents. [13]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH. [Link][14]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. [Link][15]
-
Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link][1]
-
Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. The Journal of Organic Chemistry - ACS Publications. [Link][16]
-
Synthesis of N‐substituted 1H‐indazole derivatives. ResearchGate. [Link][17]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry - ACS Publications. [Link][18]
-
A three-component Fischer indole synthesis. PubMed. [Link][19]
-
Fischer indole synthesis in the absence of a solvent. SciSpace. [Link][6]
-
Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. [Link][20]
-
Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. [Link][21]
-
A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link][8]
-
6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. Google Patents. [22]
-
Development of a selective and scalable N1-indazole alkylation. PMC - NIH. [Link][3]
Sources
- 1. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 14. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. prepchem.com [prepchem.com]
- 21. researchgate.net [researchgate.net]
- 22. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-3-ethyl-1-methylindazole
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth safety protocols and logistical information for the handling of 6-Bromo-3-ethyl-1-methylindazole, a compound with significant potential in medicinal chemistry.[1][2] As Senior Application Scientists, our goal is to empower you with the knowledge to not only advance your research but to do so with the highest standards of safety and scientific integrity.
Understanding the Hazard Profile
-
Skin Corrosion/Irritation : Causes skin irritation.[3][4][5][6]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[3][4][5][6]
-
Respiratory Tract Irritation : May cause respiratory irritation upon inhalation of dust or aerosols.[3][4][5][6]
These hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling 6-Bromo-3-ethyl-1-methylindazole.
| Body Part | Recommended Protection | Rationale and Specifications |
| Hands | Chemical-resistant gloves (e.g., Chloroprene rubber) | Gloves must be inspected before use and disposed of after contamination. Proper glove removal technique is crucial to avoid skin contact. A material thickness of ≥ 0.5 mm is recommended.[7] |
| Eyes/Face | Safety glasses with side shields or a face shield | Standard EN166 (EU) or NIOSH (US) approved eye protection is required to prevent contact with dust or splashes.[3][5] |
| Respiratory | Particulate respirator (e.g., P95 or P1) for nuisance exposures. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. | The type of respirator should be selected based on the concentration and amount of the substance being handled.[3] |
| Body | Laboratory coat and, for larger quantities, a complete chemical-resistant suit | A lab coat provides a basic barrier. A full suit is necessary when there is a risk of significant exposure. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is essential for minimizing exposure risk. The following diagram and steps outline the standard operating procedure for handling 6-Bromo-3-ethyl-1-methylindazole in a laboratory setting.
Caption: Standard workflow for safely handling 6-Bromo-3-ethyl-1-methylindazole.
Step-by-Step Protocol:
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response Workflow
Caption: Emergency workflow for managing a spill of 6-Bromo-3-ethyl-1-methylindazole.
Exposure First Aid:
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5][8]
Disposal Plan
All waste containing 6-Bromo-3-ethyl-1-methylindazole must be treated as hazardous waste.
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Contaminated Materials : Used gloves, weigh boats, and other disposable materials should also be placed in the designated hazardous waste container.
-
Disposal Route : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains.[3]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
- Aaronchem. (2024, November 1).
- Thermo Fisher Scientific. (2012, May 8).
- Carl ROTH. (2022, October 19).
- Apollo Scientific. (2023, July 7). 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
- Advanced ChemBlocks. (2026, February 10). 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid 97% | CAS.
- Merck. (n.d.).
- Chem-Impex. (n.d.). 6-Bromo-3-methylindazole.
- Fisher Scientific. (2024, March 5).
- CymitQuimica. (n.d.). CAS 199172-01-5: 6-BROMO-3-ETHYL-1H-INDAZOLE.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 199172-01-5: 6-BROMO-3-ETHYL-1H-INDAZOLE | CymitQuimica [cymitquimica.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid 97% | CAS: 1021859-29-9 | AChemBlock [achemblock.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.fi [fishersci.fi]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
